molecular formula C9H12N2O B8761257 2-Amino-3,5-dimethylbenzamide CAS No. 56934-54-4

2-Amino-3,5-dimethylbenzamide

Cat. No.: B8761257
CAS No.: 56934-54-4
M. Wt: 164.20 g/mol
InChI Key: LFYFCGYXRRLQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3,5-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3,5-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56934-54-4

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-amino-3,5-dimethylbenzamide

InChI

InChI=1S/C9H12N2O/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4H,10H2,1-2H3,(H2,11,12)

InChI Key

LFYFCGYXRRLQMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)N)N)C

Origin of Product

United States

Foundational & Exploratory

Unveiling the Energetic Landscape: A Technical Guide to the Thermodynamic Properties of Substituted Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Thermodynamic Properties of Substituted Benzamide Derivatives.

Substituted benzamides are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Understanding their thermodynamic properties is paramount for optimizing drug design, predicting in vivo behavior, and ensuring the development of safe and effective pharmaceuticals. This in-depth technical guide provides a comprehensive overview of the key thermodynamic parameters governing the behavior of substituted benzamide derivatives, the state-of-the-art experimental techniques used for their characterization, and the critical interplay between chemical structure and thermodynamic profile.

The Significance of Thermodynamic Properties in Drug Discovery

The journey of a drug molecule from a promising lead compound to a clinical candidate is intrinsically linked to its thermodynamic properties. These properties govern fundamental processes such as solubility, stability, and, most critically, the binding affinity and selectivity towards its biological target. A thorough thermodynamic characterization provides invaluable insights into the forces driving molecular recognition, enabling a more rational and efficient drug design process.

For substituted benzamides, the nature and position of substituents on the aromatic ring and the amide group can dramatically alter their thermodynamic signature. This guide will delve into the key thermodynamic parameters and their implications for drug development.

Key Thermodynamic Parameters and Their Measurement

A complete thermodynamic profile of a substituted benzamide derivative involves the determination of several key parameters. These parameters provide a quantitative measure of the energetic changes associated with various physicochemical and biological processes.

Solubility and Dissolution Thermodynamics

A drug's therapeutic efficacy is often dictated by its ability to dissolve in physiological fluids. The thermodynamics of solubility provide a fundamental understanding of this process.

The dissolution of a solid compound in a solvent is governed by the change in Gibbs free energy (ΔG_sol), which is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution. An endothermic and non-spontaneous dissolution process is a common characteristic of benzamide dissolution.[1]

Table 1: Key Thermodynamic Parameters for Solubility

ParameterSymbolDescriptionSignificance in Drug Development
Gibbs Free Energy of SolutionΔG_solThe overall energy change during dissolution, determining spontaneity.Predicts the extent of dissolution and bioavailability.
Enthalpy of SolutionΔH_solThe heat absorbed or released during dissolution.Indicates whether the dissolution process is endothermic or exothermic.
Entropy of SolutionΔS_solThe change in disorder of the system upon dissolution.Reflects the increase in randomness as the crystal lattice breaks down.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted "gold standard" for determining the thermodynamic solubility of a compound.[2]

  • Preparation of Saturated Solution: An excess amount of the substituted benzamide is added to a known volume of a relevant solvent (e.g., water, buffer, or organic solvent) in a sealed container.[2]

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[2]

  • Concentration Analysis: The concentration of the dissolved benzamide derivative in the supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Solid-State Thermodynamics: Melting and Fusion

The solid-state properties of a drug substance are critical for its formulation and stability. Differential Scanning Calorimetry (DSC) is a powerful technique to investigate these properties.[3][4][5][6]

DSC measures the heat flow into or out of a sample as a function of temperature or time.[3][6] This allows for the determination of key thermal events such as melting point, enthalpy of fusion (ΔH_fus), and glass transitions.[3] The enthalpy of fusion represents the energy required to break the crystal lattice and transition from a solid to a liquid state.

Table 2: Solid-State Thermodynamic Parameters from DSC

ParameterSymbolDescriptionSignificance in Drug Development
Melting TemperatureT_mThe temperature at which a solid transitions to a liquid.An indicator of purity and crystal lattice stability.
Enthalpy of FusionΔH_fusThe heat absorbed during melting.Reflects the strength of the intermolecular forces in the crystal.
Glass Transition TemperatureT_gThe temperature at which an amorphous solid transitions from a rigid to a more rubbery state.Important for the stability of amorphous drug formulations.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, accurately weighed amount of the substituted benzamide is hermetically sealed in a sample pan. An empty sealed pan is used as a reference.

  • Temperature Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate.

  • Data Acquisition: The instrument measures the differential heat flow between the sample and the reference.

  • Data Analysis: The resulting thermogram is analyzed to determine the onset temperature and peak area of thermal events, from which T_m and ΔH_fus can be calculated.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument cluster_analysis Data Analysis A Weigh Sample B Seal in Pan A->B Accurate weighing C Load Sample & Reference B->C Hermetic sealing D Apply Temperature Program C->D Controlled heating E Acquire Thermogram D->E Measure heat flow F Determine Tm & ΔHfus E->F Peak analysis ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Protein in Cell T1 Inject Ligand P1->T1 P2 Ligand in Syringe P2->T1 T2 Measure Heat Change T1->T2 Stepwise injections A1 Integrate Peaks T2->A1 Raw data A2 Plot Binding Isotherm A1->A2 A3 Fit to Model A2->A3 A4 Determine Ka, ΔH, n A3->A4 Thermodynamic parameters

Caption: The experimental workflow for Isothermal Titration Calorimetry (ITC).

Structure-Thermodynamic Property Relationships

The true power of thermodynamic analysis lies in its ability to elucidate the relationship between the chemical structure of a substituted benzamide and its thermodynamic properties. By systematically varying substituents, researchers can gain deep insights into the molecular forces driving biological activity.

The Influence of Substituents on Binding Thermodynamics

The electronic and steric properties of substituents on the benzamide scaffold can have a profound impact on binding affinity and the underlying enthalpic and entropic contributions. For example, the electron-donating or-withdrawing character of a substituent at the para position can significantly influence the binding potency. [7][8]More polar p-substituted benzamidines tend to be less potent inhibitors, potentially due to a bulk solvation effect where more polar inhibitors are better stabilized in water. [7][8]

Enthalpy-Entropy Compensation: A Key Consideration in Lead Optimization

A common phenomenon observed in ligand binding studies is enthalpy-entropy compensation. [9][10][11]This occurs when a favorable change in enthalpy (e.g., through the formation of a new hydrogen bond) is offset by an unfavorable change in entropy (e.g., due to restricted conformational freedom), resulting in little or no net gain in binding affinity. [9][11]Understanding and navigating this compensation is a major challenge in lead optimization. [9]In some cases, a linear relationship between enthalpy and entropy changes is observed for a series of related ligands binding to the same target. [10]

EnthalpyEntropyCompensation A Ligand Modification (e.g., add H-bond donor) B Favorable Enthalpic Change (ΔH < 0) A->B Increased favorable interactions C Unfavorable Entropic Change (ΔS < 0) A->C Increased ordering/restriction D Little or No Change in Free Energy (ΔG) B->D Compensates for C->D Compensates for

Caption: The principle of enthalpy-entropy compensation in ligand design.

Computational Approaches to Thermodynamic Profiling

Alongside experimental techniques, computational methods play an increasingly important role in predicting the thermodynamic properties of substituted benzamide derivatives. High-level quantum-chemical methods can be used to calculate gas-phase enthalpies of formation, providing a means for mutual validation with experimental data. [12][13]Furthermore, computational tools can be employed to predict solubility and to model protein-ligand interactions, aiding in the prioritization of compounds for synthesis and experimental testing. [14]

Conclusion

A comprehensive understanding of the thermodynamic properties of substituted benzamide derivatives is indispensable for modern drug discovery and development. By employing a suite of experimental techniques, particularly Isothermal Titration Calorimetry and Differential Scanning Calorimetry, researchers can obtain a detailed thermodynamic signature for their compounds of interest. This information, when integrated with an understanding of structure-thermodynamic property relationships and complemented by computational approaches, provides a powerful framework for the rational design of novel therapeutics with optimized efficacy and safety profiles. This guide has outlined the core principles, experimental methodologies, and key considerations for navigating the intricate thermodynamic landscape of this important class of molecules.

References

  • Mares-Guia, M., et al. (2001). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin. PubMed. [Link]

  • Chodera, J. D., & Mobley, D. L. (2013). Entropy-enthalpy compensation: Role and ramifications in biomolecular ligand recognition and design. PMC. [Link]

  • Iruela, G., et al. (2024). Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein–Ligand Interactions. MDPI. [Link]

  • Mares-Guia, M., et al. (2001). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin. PubMed. [Link]

  • Verevkin, S. P., et al. (2016). Benchmark Thermodynamic Properties of Methyl- and Methoxybenzamides: Comprehensive Experimental and Theoretical Study. ACS Publications. [Link]

  • Chodera, J. D., & Mobley, D. L. (2013). Entropy-Enthalpy Compensation: Role and Ramifications in Biomolecular Ligand Recognition and Design. Chodera lab. [Link]

  • (n.d.). Isothermal Titration Calorimetry Characterization of Drug-Binding Energetics to Blood Proteins. SpringerLink. [Link]

  • Verevkin, S. P., et al. (2018). Thermochemistry of Substituted Benzamides and Substituted Benzoic Acids: Like Tree, Like Fruit?. PubMed. [Link]

  • (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Nature. [Link]

  • Wang, Y., et al. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. ACS Publications. [Link]

  • Verevkin, S. P., et al. (2016). Benchmark Thermodynamic Properties of Methyl- and Methoxy-Benzamides: Comprehensive Experimental and Theoretical Study. ResearchGate. [Link]

  • Ahlner, A., et al. (2021). Entropy–Entropy Compensation between the Protein, Ligand, and Solvent Degrees of Freedom Fine-Tunes Affinity in Ligand Binding to Galectin-3C. ACS Publications. [Link]

  • Demarse, N., & Scholl, C. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Serohijos, A. W. R., & Shakhnovich, E. I. (2014). Entropy–enthalpy transduction caused by conformational shifts can obscure the forces driving protein–ligand binding. PNAS. [Link]

  • (n.d.). Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. NPL. [Link]

  • (n.d.). Differential Scanning Calorimeter. Shared Materials Instrumentation Facility. [Link]

  • Verevkin, S. P., et al. (n.d.). Nearest and Non Nearest Neighbor Interactions Between Substituents in the Benzene Ring. Experimental and Theoretical Study of Functionally Substituted Benzamides. ResearchGate. [Link]

  • (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. [Link]

  • (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • (2024). How to Assess Binding in Drug Discovery. TA Instruments. [Link]

  • Shishkina, A. V., et al. (2022). Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and. Semantic Scholar. [Link]

  • Bruni, G., et al. (n.d.). Probenecid and benzamide: DSC applied to the study of an “impossible” pharmaceutical system. ResearchGate. [Link]

  • (n.d.). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Inter-university institute of Myology. [Link]

  • Jurkowska, E., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC. [Link]

  • (n.d.). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. PMC. [Link]

  • Mosebi, S. (2022). Calorimetry to Quantify Protein-Ligand Binding. IntechOpen. [Link]

  • (2024). Thermo Acoustic Study Of Benzamide In Different Solvents At 303K. Veterinaria. [Link]

  • (n.d.). Thermodynamic evaluation and modeling of proton and water exchange associated with benzamidine and berenil binding to ß-trypsin. ResearchGate. [Link]

  • (n.d.). Isothermal titration calorimetry. Wikipedia. [Link]

  • (n.d.). Characterisation, solubility and intrinsic dissolution behaviour of benzamide: dibenzyl sulfoxide cocrystal. CORA. [Link]

  • (n.d.). Thermodynamic and structural aspects of hydroxybenzamide molecular crystals study. ResearchGate. [Link]

  • (2011). Thermodynamics of Ligand-Protein Interactions: Implications for Molecular Design. IntechOpen. [Link]

  • West, G. M., & Tang, L. (2014). Thermodynamic Analysis of Protein-Ligand Binding Interactions in Complex Biological Mixtures using the Stability of Proteins from Rates of Oxidation (SPROX) Method. PMC. [Link]

  • (n.d.). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. LinkedIn. [Link]

  • Al-Masri, M. S., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. [Link]

  • (n.d.). Influence of ionization and position of substituents on the solubility, solvation and transfer processes: A thermodynamic study of hydroxybenzamide and acetamidobenzoic acid isomers. ResearchGate. [Link]

  • (n.d.). DSC melting curves of co-crystal, benzamide and salicylic acid. ResearchGate. [Link]

  • (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. IntechOpen. [Link]

  • (n.d.). Sub-nL thin-film differential scanning calorimetry chip for rapid thermal analysis of liquid samples. RSC Publishing. [Link]

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Advanced Synthetic Strategies Utilizing 2-Amino-3,5-Dimethylbenzamide: A Privileged Scaffold in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern organic synthesis and drug discovery, anthranilamide derivatives serve as foundational building blocks for a vast array of nitrogenous heterocycles. Among these, 2-Amino-3,5-dimethylbenzamide (CAS 56934-54-4) occupies a unique chemical space. The strategic placement of two electron-donating methyl groups at the 3- and 5-positions of the aromatic ring fundamentally alters the electronic and steric landscape of the molecule compared to unsubstituted anthranilamide.

As a Senior Application Scientist, I have designed this technical whitepaper to guide researchers through the nuanced reactivity, structural implications, and optimized synthetic workflows of 2-Amino-3,5-dimethylbenzamide. This guide bypasses elementary descriptions, focusing instead on the causality behind experimental choices and providing self-validating protocols for the construction of highly substituted quinazolin-4(3H)-ones—a privileged pharmacophore in antimalarial, anti-inflammatory, and anticancer therapeutics[1][2].

Chemical Profile & Reactivity Dynamics

Structure-Activity Relationship (SAR) Potential

The biological efficacy of quinazolinones is heavily dictated by their substitution patterns[1]. Utilizing 2-Amino-3,5-dimethylbenzamide as a precursor yields 6,8-dimethylquinazolin-4(3H)-ones .

  • Lipophilicity & Membrane Permeability: The 6,8-dimethyl substitution significantly increases the calculated partition coefficient (cLogP) of the resulting heterocycle. This is a critical design choice when targeting central nervous system (CNS) receptors or intracellular kinases, where enhanced lipid solubility drives blood-brain barrier (BBB) penetration.

  • Steric Shielding: The methyl group at the 8-position (derived from the 3-position of the benzamide) provides steric shielding to the adjacent N1 nitrogen of the quinazolinone core, potentially protecting it from rapid metabolic N-oxidation by cytochrome P450 enzymes.

Electronic and Steric Causality in Synthesis

The synthesis of quinazolinones from anthranilamides is a bi-nucleophilic process. The ortho-amino group acts as the primary nucleophile, attacking an electrophilic carbonyl (aldehyde, ketone, or orthoester), followed by intramolecular cyclization via the carboxamide nitrogen[3].

The 3,5-Dimethyl Effect:

  • Electronic Enrichment: The +I (inductive) and +M (mesomeric) effects of the methyl groups enrich the electron density of the aromatic ring. This dramatically increases the nucleophilicity of the primary amine, accelerating the initial Schiff base (imine) formation.

  • Steric Hindrance: Conversely, the 3-methyl group introduces steric bulk directly adjacent to the reacting amino group. To overcome this activation energy barrier, synthetic routes must employ optimized acid catalysis (e.g., p-Toluenesulfonic acid) or elevated thermal conditions (microwave irradiation) to ensure complete conversion without stalling at the uncyclized intermediate[4].

Mechanistic Pathways & Workflow Selection

The transformation of 2-Amino-3,5-dimethylbenzamide into a fully aromatized quinazolin-4(3H)-one generally proceeds through a 2,3-dihydroquinazolin-4(1H)-one intermediate, which requires subsequent oxidative dehydrogenation[4][5].

Mechanism A 2-Amino-3,5-dimethylbenzamide (Bi-nucleophile) C Schiff Base Intermediate (Imine Formation) A->C Acid Catalyst (-H2O) B Aldehyde / Orthoester (Electrophile) B->C D Intramolecular Cyclization (Nucleophilic Attack by Amide) C->D Tautomerization E 2,3-Dihydroquinazolin-4(1H)-one (Intermediate) D->E Ring Closure F Oxidative Dehydrogenation (e.g., PIDA, DMSO/O2, or FeCl3) E->F Oxidation G 6,8-Dimethylquinazolin-4(3H)-one (Final Product) F->G -2H

Caption: Mechanistic pathway of oxidative cyclocondensation from 2-Amino-3,5-dimethylbenzamide.

Workflow Decision Matrix

Selecting the correct oxidative system is paramount. Traditional methods utilized harsh oxidants like KMnO4 or DDQ, which complicate purification and generate toxic waste[3][5]. Modern workflows prioritize green chemistry and atom economy.

Workflow Start Substrate: 2-Amino-3,5-dimethylbenzamide Cond1 Aliphatic/Aromatic Aldehydes? Start->Cond1 Cond2 Orthoesters? Start->Cond2 Path1 p-TsOH / PIDA in THF (Mild, High Yield) Cond1->Path1 Complex Substrates Path2 Wet DMSO / Air (Metal-Free, Green) Cond1->Path2 Eco-Friendly Need Path3 Solvent-Free Microwave (Rapid, Scalable) Cond2->Path3 Neat Reaction End1 2-Substituted-6,8-dimethylquinazolin-4(3H)-one Path1->End1 Path2->End1 Path3->End1

Caption: Decision matrix for selecting the optimal synthetic route based on electrophile and green metrics.

Quantitative Data Presentation

The following table synthesizes the performance of various catalytic and oxidative systems when reacting substituted anthranilamides with aldehydes.

Catalytic/Oxidative SystemSolventTemp (°C)Time (h)Avg. Yield (%)Green Chemistry MetricCausality for Selection
p-TsOH / PIDA [4]THF25 - 602 - 485 - 92Moderate (Iodine waste)PIDA acts as a hypervalent iodine oxidant, cleanly removing 2H under mild conditions without transition metals.
Wet DMSO / Air [6]DMSO/H₂O11012 - 2480 - 89Excellent (Metal-free)DMSO acts as both solvent and oxidation participant; water facilitates proton transfer. Air is the terminal oxidant.
FeCl₃·6H₂O [3]Water1004 - 675 - 85High (Aqueous, Earth-abundant)Lewis acid activation of the aldehyde combined with mild oxidative potential of Fe(III).
Transition Metal (Ir/Ru) [3]Toluene110 - 12010 - 12>90Low (Precious metals)High atom economy (only water as byproduct), ideal for complex, unreactive unsaturated aldehydes.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in checkpoints (e.g., specific TLC visualizations or precipitation behaviors) that confirm the success of the reaction without immediately requiring NMR validation.

Protocol A: Metal-Free Aerobic Oxidation in Wet DMSO

Adapted from the environmentally benign protocols for quinazolinone synthesis[6].

Rationale: This protocol is ideal for synthesizing 6,8-dimethylquinazolinones without the risk of heavy metal contamination, which is critical for downstream biological assays.

  • Preparation: In a 25 mL round-bottom flask open to the air, add 2-Amino-3,5-dimethylbenzamide (1.0 mmol) and the desired aryl/alkyl aldehyde (1.2 mmol).

  • Solvent Addition: Add 3.0 mL of Dimethyl Sulfoxide (DMSO) followed by 0.3 mL of deionized water (wet DMSO system).

    • Causality: The addition of 10% water is critical. It acts as a proton shuttle during the tautomerization of the Schiff base to the cyclized intermediate, significantly accelerating the reaction rate.

  • Thermal Activation: Heat the mixture to 110 °C under vigorous stirring for 12 hours.

  • Self-Validation Checkpoint (TLC): Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the highly fluorescent 2-Amino-3,5-dimethylbenzamide spot under 254 nm UV light indicates complete cyclization. The oxidized quinazolinone product will appear as a distinct, lower Rf spot with a different UV absorption profile.

  • Isolation: Cool the reaction mixture to room temperature. Slowly add 15 mL of ice-cold water. The 6,8-dimethylquinazolin-4(3H)-one derivative will precipitate out of the aqueous DMSO mixture due to its high lipophilicity.

  • Purification: Filter the precipitate under a vacuum, wash with cold water (3 x 5 mL) and cold ethanol (2 mL), and dry under a vacuum to afford the analytically pure product.

Protocol B: p-TsOH Catalyzed / PIDA Mediated One-Pot Synthesis

Adapted from the hypervalent iodine-mediated dehydrogenation methodology[4][5].

Rationale: When dealing with sterically hindered or electronically deactivated aldehydes, the wet DMSO method may stall. This protocol utilizes p-TsOH for aggressive imine formation and Phenyliodine diacetate (PIDA) for rapid, mild oxidation.

  • Cyclocondensation: In a dry flask, dissolve 2-Amino-3,5-dimethylbenzamide (1.0 mmol) and the aldehyde (1.0 mmol) in 5.0 mL of anhydrous THF. Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 10 mol%).

  • Intermediate Formation: Stir at room temperature for 2 hours.

    • Causality: The p-TsOH protonates the aldehyde, overcoming the steric hindrance of the 3-methyl group on the benzamide, forcing the formation of the 2,3-dihydroquinazolin-4(1H)-one intermediate.

  • Oxidative Dehydrogenation: Add PIDA (1.2 mmol) directly to the reaction mixture in one portion. Stir for an additional 2 hours at room temperature.

    • Causality: PIDA acts as a two-electron oxidant. It reacts with the dihydro-intermediate, facilitating the elimination of two protons and yielding the fully aromatized, thermodynamically stable quinazolinone.

  • Self-Validation Checkpoint (Workup): Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the p-TsOH and extract with Ethyl Acetate (3 x 10 mL). Wash the organic layer with brine. The byproduct of PIDA is iodobenzene, which is highly soluble in organic solvents but can be easily separated from the polar quinazolinone via column chromatography (Silica gel, gradient elution from Hexane to EtOAc).

References

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application IntechOpen[Link]

  • Synthesis of quinazolinones from anthranilamides and aldehydes via metal-free aerobic oxidation in DMSO Tetrahedron Letters (Korea University Pure)[Link]

  • Synthesis and antimalarial evaluation of some 4-quinazolinone derivatives based on febrifugine National Institutes of Health (PMC)[Link]

  • A kind of method for synthesizing quinazolinone from anthranilamide and unsaturated aldehyde (Patent CN107778256B)

Sources

Steric Hindrance Effects in 3,5-Dimethyl Substituted Benzamides: Conformational Dynamics, Synthetic Reactivity, and Pharmacological Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzamide scaffold is a privileged structure in medicinal chemistry and organic synthesis. While ortho-substituted benzamides are classically known for their restricted rotation around the C(aryl)–C(amide) bond due to direct spatial clashing, the meta-substitution pattern—specifically the 3,5-dimethylbenzamide motif—presents a unique paradigm of steric hindrance. Rather than merely restricting ground-state bond rotation, 3,5-dimethyl groups exert profound electrosteric effects that dictate receptor pocket selectivity, enhance metabolic shielding, and impose severe steric strain during transition-metal-catalyzed C-H functionalization.

This whitepaper provides an in-depth technical analysis of these effects, offering researchers actionable insights into the causality of 3,5-dimethyl steric bulk, supported by self-validating experimental protocols.

Mechanistic Impacts of 3,5-Dimethyl Steric Bulk

The addition of methyl groups at the 3 and 5 positions of the benzamide core fundamentally alters the molecule's spatial footprint. This structural modification branches into three distinct functional consequences:

G A 3,5-Dimethylbenzamide Core Scaffold B Steric Shielding (Metabolic Stability) A->B C Receptor Pocket Fit (Class IIa HDAC Selectivity) A->C D C-H Activation Strain (Inhibited Migratory Insertion) A->D

Caption: Logical branching of steric hindrance effects in 3,5-dimethylbenzamides.

Pharmacological Selectivity: The "CAP" Effect

In rational drug design, the 3,5-dimethylbenzamide moiety is frequently employed as a conformationally bulky "CAP" group. The causality behind its effectiveness lies in its spatial volume, which prevents promiscuous binding to narrow active sites while perfectly complementing wider hydrophobic pockets.

A definitive example is LMK235 , a hybrid histone deacetylase (HDAC) inhibitor. The 3,5-dimethyl substituted phenyl ring acts as a hydrophobic CAP group that selectively matches the wider active site of Class IIa HDACs (HDAC4 and HDAC5)[1]. The pronounced steric hindrance of the 3,5-dimethyl groups physically prevents the molecule from fully entering the narrower active sites of Class I HDACs, thereby reducing off-target toxicity and making it a highly selective pharmacological tool[1].

Metabolic Shielding

The meta-methyl groups provide a "steric shield" around the aromatic core. By increasing the steric bulk at the 3 and 5 positions, the molecule physically blocks cytochrome P450 enzymes from accessing the aromatic ring for oxidative metabolism. This shielding effect significantly enhances the metabolic stability and half-life of pyrazole-benzamide derivatives in vivo[2].

Synthetic Reactivity: The Migratory Insertion Barrier

The steric hindrance of 3,5-dimethylbenzamides is a significant synthetic liability during transition-metal-catalyzed C-H functionalization. In Cp*Co(III)-catalyzed directed C-H allylation, the benzamide directing group coordinates to the metal to activate the ortho-C-H bond (C2 or C6). However, when methyl groups occupy the 3 and 5 positions, the activated C2 position becomes sandwiched between the amide directing group and the C3 methyl group. This creates immense steric strain during the subsequent migratory insertion step of the allyl moiety, raising the activation energy barrier to a point where the reaction is completely prevented[3].

Quantitative Data Summary

The table below summarizes the measurable impacts of 3,5-dimethyl steric hindrance across different chemical and biological systems.

ParameterSystem / MoleculeValue / ObservationRef
Target Selectivity LMK235 (3,5-dimethyl CAP)High specificity for HDAC4/5 (Class IIa) over Class I.[1]
Synthetic Yield 3,5-dimethylbenzamide + Cp*Co(III)0% (Reaction completely prevented by transition-state steric strain).[3]
Rotational Barrier ( ΔG‡ ) Sterically Hindered Benzamides~12–18 kcal/mol (Highly dependent on specific ortho/meta bulk).[4]

Experimental Workflows & Self-Validating Protocols

To rigorously study these steric effects, researchers must employ precise analytical and synthetic methodologies.

Determination of Rotational Barriers via VT-NMR

Understanding the conformational dynamics of hindered benzamides requires quantifying the rotational barriers of the C(aryl)–C(amide) bond using Variable-Temperature NMR (VT-NMR) and validating the results via Density Functional Theory (DFT)[4].

G S1 Sample Prep (DMSO-d6 + Int. Std) S2 VT-NMR Acquisition (Determine Tc & Δν) S1->S2 S3 Eyring Equation (Calculate ΔG‡) S2->S3 S4 DFT Validation (M06-2X/6-311++G**) S3->S4

Caption: Self-validating workflow for determining rotational barriers via VT-NMR and DFT.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the 3,5-dimethylbenzamide derivative in 0.5 mL of DMSO- d6​ .

    • Validation Check: Ensure complete dissolution via sonication to prevent line broadening artifacts in the NMR spectra.

  • Probe Calibration: Calibrate the NMR probe temperature using a 100% ethylene glycol standard for high-temperature measurements.

    • Validation Check: Plot the actual vs. set temperature to correct for thermal gradients within the instrument.

  • Data Acquisition: Acquire 1 H NMR spectra at 5 K increments. Identify the signals corresponding to the exchanging conformers (e.g., N-alkyl protons). Record the peak separation ( Δν ) in Hz at the slow-exchange limit (lowest temperature).

  • Coalescence Determination: Continue heating until the distinct peaks merge into a single broad peak. Record this exact temperature as the coalescence temperature ( Tc​ ).

  • Thermodynamic Calculation: Calculate the activation free energy ( ΔG‡ ) using the Eyring equation:

    ΔG‡=4.58×Tc​×(10.32+log(Tc​/Δν))
    • Validation Check: Cross-reference the experimental ΔG‡ with DFT-calculated barriers (e.g., optimized at the M06-2X/6-311++G** level of theory) to ensure the observed coalescence is due to bond rotation and not intermolecular aggregation[4].

Synthesis of 3,5-Dimethylbenzamides (Schotten-Baumann Approach)

The synthesis of these hindered amides requires conditions that can overcome the electrosteric bulk of the meta-methyl groups when coupling with bulky secondary amines.

Step-by-Step Protocol:

  • Acyl Chloride Generation: React 3,5-dimethylbenzoic acid (1.0 eq) with thionyl chloride (2.0 eq) in anhydrous DCM with a catalytic amount of DMF (1 drop). Stir at reflux for 2 hours.

    • Validation Check: Quench a 10 μ L aliquot in methanol and analyze via TLC/LC-MS to confirm complete conversion to the methyl ester (a reliable proxy for acyl chloride formation).

  • Amidation: Concentrate the mixture in vacuo to remove excess SOCl 2​ . Redissolve the crude acyl chloride in dry DCM and add dropwise to a solution of the desired amine (1.2 eq) and triethylamine (2.0 eq) at 0 °C.

  • Steric Overcoming: Due to the combined steric bulk of the 3,5-dimethyl groups and the incoming amine, allow the reaction to warm to room temperature and stir for an extended period (12–16 hours) to ensure quantitative conversion.

  • Workup and Purification: Wash the organic layer sequentially with 1M HCl, saturated NaHCO 3​ , and brine. Dry over MgSO 4​ and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

    • Validation Check: The 1 H NMR spectrum must show the characteristic meta-aromatic protons at ~7.4 ppm (2H, s) and the 3,5-dimethyl protons at ~2.3 ppm (6H, s), confirming the integrity of the hindered scaffold.

References[1] Selective class IIa HDAC inhibitors: myth or reality - PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmy8cVVL4uE97YcDe4s_xCUiRkNzouXZf4UUAYaWmhQPKQGuiLiA7eN6lOPqiE4bzUULbMgLJM8fGApXWDxAwYL3mO4nj_1GrOGB4HywP4STxXqvijQpN9WAM0I5Dg320E1XTbKIIiOEa6Q1eo[4] Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study - MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnJd6oCuqUy7aceDAPqoG0TVJggBtc5xBz_jTZEWExbcvvSZTFDHtnZS-c0WlKwENT6WTCVT3tCNX9u3HpLYoiHxZT0fiXbrtV5zwiKeEkiNXruHnt8CJrZyZIRMdOXxtbEA==[2] N,N-diethyl-3,5-dimethyl-1-(2-methylbenzoyl)-1H ... - Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEOuUepvPCYNkCgOvSzIXH2tMN-C6OtWJtKmGDEBhj9Om-137kkru7hpR6U7HV9bx1jLcZeSnRRq0eYjTB5fx176AU-OKutyUTqcDBzWPYeqsLZ0bgiEBbUkyj3dAMx4HihPnF3b94Jw==[3] (PDF) Directed C−H Allylation of Aromatic Carboxamides with Allyl Aryl Ethers under Cp*Co(III)‐Catalysis - ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUw2iu-aouB5qs4nHx61sz2lYu8k95xedE9afqFmiTvRNjlcFbyhhZMXefBf_QgALHSPrHsKMm-Ui4l47Ry2JZV5EfLD2VRk_4qdImOKMlfTNLoqQMRI_xKhZOnhTzdcorxB4tDMoR5-ljW8EODzWIceBM0lKuCmbsf57fjLmKMuO87Nu0e8-dF-FEykufej_FhRIAF5vMR8D6zuiD90oSuZxdi3CBhh7P2IQMe83swygwhNTCJtx5Yk5X6QJFIzRBXOdnzksUEFiBc4crUg==

Sources

Epigenetic Modulation and Polypharmacology: A Technical Guide to 2-Amino-3,5-dimethylbenzamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzamide functional group has long been established as a "privileged scaffold" in modern medicinal chemistry, serving as the foundational structure for a vast array of therapeutic agents[1]. Within this diverse chemical space, the 2-amino-3,5-dimethylbenzamide scaffold represents a highly specialized pharmacophore. By introducing precise steric bulk and hydrophobic properties to the classical ortho-aminobenzamide core, researchers have unlocked potent biological activities—most notably as Class I Histone Deacetylase (HDAC) inhibitors and as versatile anchors for dual-targeting polypharmacological agents[2].

This technical whitepaper provides an in-depth analysis of the mechanistic causality, quantitative structure-activity relationships (SAR), and self-validating experimental workflows required to evaluate 2-amino-3,5-dimethylbenzamide derivatives in drug discovery.

Mechanistic Grounding: The Epigenetic Axis

The primary biological activity of the 2-aminobenzamide scaffold is the epigenetic regulation of gene expression via HDAC inhibition[1]. HDAC inhibitors fundamentally rely on a tripartite pharmacophore: a surface recognition cap, a hydrophobic linker, and a Zinc-Binding Group (ZBG)[3].

The Causality of the 3,5-Dimethyl Substitution

The ortho-amino group and the amide carbonyl of the benzamide core act as a bidentate ligand, chelating the catalytic Zn²⁺ ion located at the bottom of the HDAC active site[3]. However, the active sites across Class I HDACs (HDAC1, 2, 3, and 8) are not structurally identical.

HDAC1 and HDAC2 possess a distinct 14 Å internal hydrophobic cavity—often referred to as the "foot pocket"—adjacent to the zinc-binding site[2]. The introduction of methyl groups at the 3 and 5 positions of the benzamide ring provides the exact steric bulk and hydrophobicity required to favorably occupy this pocket. Causality: This structural modification drives profound isoform selectivity. The 3,5-dimethyl motif sterically clashes with the narrower active site of HDAC3 while perfectly anchoring into HDAC1/2, thereby shifting the compound from a pan-HDAC inhibitor to a highly selective HDAC1/2 epigenetic modifier[2].

G Cap Surface Recognition Cap (Interacts with rim) Linker Hydrophobic Linker (Occupies channel) Cap->Linker ZBG 2-Aminobenzamide ZBG (Chelates Zn2+) Linker->ZBG Target HDAC1/2 Active Site ZBG->Target Bidentate Chelation Dimethyl 3,5-Dimethyl Motif (Fills 14Å foot pocket) Dimethyl->ZBG Steric Tuning

Pharmacophore model of 3,5-dimethylbenzamide scaffolds in HDAC1/2 inhibition.

Polypharmacology: Dual-Targeting Strategies

Modern oncology and neuropharmacology are increasingly moving away from single-target therapies toward rational polypharmacology to prevent drug resistance[4]. The 2-amino-3,5-dimethylbenzamide scaffold is highly amenable to this approach.

  • HDAC / BRD4 Dual Inhibition: By coupling the 2-aminobenzamide ZBG with bioisosteric subunits (such as 3,5-dimethylisoxazole or acetamide derivatives), researchers have successfully designed hybrid molecules that simultaneously inhibit HDAC1/2 and Bromodomain-containing protein 4 (BRD4)[2].

  • HDAC / A₂AAR Bifunctional Agents: The benzamide core has been linked to tri-substituted pyrimidine derivatives to create bifunctional tumor immunotherapeutic agents. These compounds act as antagonists at the A₂A adenosine receptor (A₂AAR) while simultaneously maintaining potent HDAC1 inhibition, effectively bridging epigenetic modulation with immune checkpoint blockade[4].

Quantitative Data & Structure-Activity Relationships

The following table summarizes the comparative inhibitory profiles of benzamide scaffolds, highlighting the quantitative impact of the 3,5-dimethyl substitution and dual-targeting modifications.

Scaffold / Compound FeaturePrimary Target(s)HDAC1 InhibitionHDAC2 InhibitionHDAC3 InhibitionRef
Unsubstituted 2-AminobenzamidePan-Class I HDAC~85%~80%~75%[2]
3,5-Dimethyl-substituted equivalents HDAC1/2 (Selective) 95% 88% 16% [2]
Pyrimidine-Benzamide HybridsHDAC / A₂AARIC₅₀ < 10 nMIC₅₀ < 15 nMN/A[4]

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 2-amino-3,5-dimethylbenzamide derivatives requires rigorous, self-validating assay designs that account for the unique kinetic properties of the scaffold.

Protocol 1: Fluorogenic In Vitro HDAC Selectivity Assay

Causality & Rationale: Benzamide-derived ZBGs notoriously exhibit slow, tight-binding kinetics due to the conformational changes required for the enzyme-inhibitor complex to reach thermodynamic equilibrium[5]. If the pre-incubation time is too short, the assay will artificially inflate the IC₅₀, leading to false-negative SAR data. By extending pre-incubation, we create a self-validating system that accurately reflects true binding affinity.

  • Reagent Preparation: Prepare recombinant human HDAC1, HDAC2, and HDAC3 enzymes in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Kinetic Equilibration (Critical Step): Dispense the 2-amino-3,5-dimethylbenzamide derivatives into a 384-well plate. Add the respective HDAC enzymes. Incubate for a mandatory 120 minutes at room temperature to ensure steady-state binding[5].

  • Reaction Initiation: Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to a final concentration of 50 µM. Incubate for 30 minutes at 37°C.

  • Termination & Detection: Add the developer solution (containing a trypsin-like protease and Trichostatin A to halt HDAC activity). The protease cleaves the AMC fluorophore only from deacetylated substrates. Measure fluorescence (Ex: 360 nm, Em: 460 nm).

Protocol 2: Cell-Based Target Engagement (Western Blot)

Causality & Rationale: In vitro potency does not guarantee cellular efficacy due to membrane permeability barriers. Because HDAC1/2 specifically deacetylate lysine residues on histone tails, quantifying the accumulation of acetylated Histone H3 (Ac-H3) directly confirms that the compound has successfully penetrated the cell, localized to the nucleus, and engaged its epigenetic target.

  • Cell Treatment: Seed HCT116 colon cancer cells at 1×106 cells/well. Treat with the benzamide derivative (0.1 µM to 10 µM) for 24 hours.

  • Lysis & Extraction: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease inhibitors and a pan-HDAC inhibitor (to preserve acetylation states during lysis).

  • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against Acetyl-Histone H3 (Ac-H3) and total Histone H3 (loading control).

  • Validation: A dose-dependent increase in the Ac-H3 band explicitly validates intracellular target engagement.

Workflow Synthesis Compound Synthesis (>98% HPLC Purity) Equilibrium Kinetic Equilibration (120 min pre-incubation) Synthesis->Equilibrium InVitro In Vitro HDAC Profiling (Fluorogenic Assay) Equilibrium->InVitro Prevents false IC50 Cellular Cell-Based Validation (Ac-H3 Western Blot) InVitro->Cellular Polypharm Dual-Target Screening (e.g., A2AAR, BRD4) Cellular->Polypharm

Self-validating experimental workflow for benzamide-based epigenetic modifiers.

Broader Biological Activities

While epigenetic modulation remains the primary focus, the versatility of the benzamide scaffold extends into other therapeutic domains. High-purity benzamide derivatives have demonstrated broad-spectrum antimicrobial activity by targeting the bacterial cell division protein FtsZ, achieving sub-micromolar Minimum Inhibitory Concentrations (MICs) against both Gram-positive and Gram-negative strains[6]. Furthermore, specific benzamide derivatives function as antagonists of dopamine D2 and D3 receptors, modulating downstream signaling cascades involved in central nervous system disorders[1].

References

  • Benchchem.The Benzamide Scaffold: A Cornerstone of Modern Medicinal Chemistry. Source: benchchem.com.
  • MDPI.Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Source: mdpi.com.
  • MDPI.Design and Synthesis of Hybrid Compounds as Epigenetic Modifiers. Source: mdpi.com.
  • PMC (NIH).Design and synthesis of thiazole-based hydroxamate histone deacetylase inhibitors with potent antitumor efficacy by inducing apoptosis, pyroptosis and cell cycle arrest. Source: nih.gov.
  • Benchchem.2-Aminobenzamide High-Purity Reagent For Research. Source: benchchem.com.
  • RHHZ.Design and synthesis of tri-substituted pyrimidine derivatives as bifunctional tumor immunotherapeutic agents targeting both A₂A adenosine receptors and histone deacetylases. Source: rhhz.net.

Sources

Methodological & Application

Application Note: Synthesis of 6,8-Dimethylquinazolin-4(1H/3H)-ones via Coupling of 2-Amino-3,5-dimethylbenzamide with Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in drug development, exhibiting a broad spectrum of biological activities, including potent anticancer and antileukemic properties[1]. The coupling of substituted 2-aminobenzamides with aldehydes is the most direct and atom-economical route to access these heterocycles. Specifically, utilizing 2-amino-3,5-dimethylbenzamide as the starting material yields 6,8-dimethyl-substituted quinazolinones. This application note provides drug development professionals and synthetic chemists with a comprehensive, self-validating guide to the reaction conditions, mechanistic causality, and optimized protocols for this specific transformation.

Mechanistic Rationale & Causality

Designing a robust protocol requires a deep understanding of the reaction's causality. The synthesis proceeds via a cascade condensation-cyclization-oxidation sequence.

  • Substrate-Specific Electronic Effects: The methyl groups at positions 3 and 5 of the benzamide ring exert strong electron-donating inductive (+I) and hyperconjugative effects. This significantly enhances the nucleophilicity of the primary amine, accelerating the initial nucleophilic attack on the aldehyde carbonyl. Furthermore, the steric bulk of the C3-methyl group restricts rotation around the C–N bond, pre-organizing the adjacent amide moiety for a favorable trajectory during ring closure.

  • Imine Formation & Cyclization: The reaction is initiated by the condensation of the primary amine with the aldehyde to form a Schiff base (imine). Lewis acids (e.g., CeCl3) or Brønsted acids activate the carbonyl, facilitating dehydration[2]. The adjacent amide nitrogen then acts as an internal nucleophile, executing a 6-exo-trig cyclization to form the intermediate 6,8-dimethyl-2,3-dihydroquinazolin-4(1H)-one[3].

  • Oxidative Dehydrogenation: To achieve the fully aromatic 6,8-dimethylquinazolin-4(3H)-one, the dihydro-intermediate must undergo oxidative dehydrogenation. This can be driven by chemical oxidants (e.g., Iodine)[4] or via green aerobic oxidation using atmospheric oxygen in solvents like 1[1].

Mechanism A 2-Amino-3,5-dimethylbenzamide + Aldehyde B Imine (Schiff Base) Intermediate A->B Condensation (-H2O) C 6,8-Dimethyl-2,3-dihydro- quinazolin-4(1H)-one B->C Intramolecular Cyclization D 6,8-Dimethylquinazolin- 4(3H)-one C->D Oxidative Dehydrogenation

Mechanistic pathway for 6,8-dimethylquinazolinone synthesis from 2-amino-3,5-dimethylbenzamide.

Optimization of Reaction Conditions

The choice of catalyst, solvent, and oxidant dictates whether the reaction arrests at the dihydroquinazolinone stage or proceeds to full aromatization. Table 1 summarizes validated conditions for both pathways.

Table 1: Quantitative Comparison of Reaction Conditions

Catalyst / OxidantSolventTemp (°C)Time (h)Target ScaffoldYield (%)Green Chemistry Profile
None (Air/O2)DMSO100–1204–8Quinazolin-4(3H)-one80–92Excellent (Metal-free, aerobic)
CeCl3 (5 mol%) / AirDimethyl Carbonate1006–8Quinazolin-4(3H)-one82–90Very Good (Green solvent)
Iodine (10–20 mol%)Ethanol80 (Reflux)2–5Quinazolin-4(3H)-one85–95Good (Benign solvent, mild oxidant)
p-TsOH (10 mol%)EtOH / Water802–42,3-Dihydroquinazolinone88–96Excellent (Aqueous media, no oxidant)

Validated Experimental Protocols

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each workflow incorporates built-in analytical checkpoints, preventing the propagation of failed intermediates.

Workflow Step1 1. Reagent Assembly 1.0 eq Benzamide + 1.1 eq Aldehyde Step2 2. Catalysis & Heating Add Solvent/Catalyst, Heat to 80-120°C Step1->Step2 Step3 3. Validation Checkpoint TLC Monitoring (UV 254 nm & 365 nm) Step2->Step3 2-8 hours Step4 4. Workup & Extraction Quench, Extract (EtOAc), Dry (Na2SO4) Step3->Step4 Starting material consumed Step5 5. Purification & QC Recrystallization, NMR/IR/LC-MS Step4->Step5

Step-by-step experimental workflow featuring built-in analytical validation checkpoints.

Protocol A: Metal-Free Aerobic Oxidative Coupling in DMSO

Objective: Synthesis of fully aromatic 6,8-dimethyl-2-substituted quinazolin-4(3H)-ones. Causality: DMSO acts as a highly polar solvent that stabilizes polar transition states during cyclization, while atmospheric oxygen serves as the terminal oxidant for dehydrogenation[1].

  • Assembly: In an open-air 50 mL round-bottom flask, combine 2-amino-3,5-dimethylbenzamide (1.0 mmol) and the desired aldehyde (1.1 mmol).

  • Solvation: Add 5.0 mL of anhydrous DMSO.

  • Heating: Stir the mixture at 100–120 °C. Maintain the flask open to the atmosphere to ensure continuous oxygen diffusion.

  • Validation Checkpoint 1 (Imine Formation): After 30 minutes, spot the reaction on a TLC plate (Hexane:EtOAc 7:3). A new spot with a higher Rf than the benzamide indicates successful Schiff base formation.

  • Validation Checkpoint 2 (Aromatization): Continue heating for 4–8 hours. Monitor the disappearance of the intermediate (dihydroquinazolinone) under UV 254 nm. The transition from a highly fluorescent intermediate to a dark, strongly UV-absorbing spot confirms full aromatization.

  • Workup: Cool the mixture to room temperature and pour it into 50 mL of ice-cold distilled water.

  • Validation Checkpoint 3 (Precipitation): A solid precipitate should form immediately upon aqueous quenching. If an oil forms, induce crystallization by sonicating or adding a few drops of cold ethanol.

  • Purification: Filter the precipitate under vacuum, wash with cold water (3 × 10 mL), and recrystallize from hot ethanol.

Protocol B: Cerium(III)-Catalyzed Oxidative Cyclization

Objective: Green synthesis using a Lewis acid catalyst in an eco-friendly solvent. Causality: 2, coordinating with the imine nitrogen to form a highly electrophilic iminium ion. This dramatically lowers the activation energy for the intramolecular nucleophilic attack by the amide nitrogen[2].

  • Assembly: Combine 2-amino-3,5-dimethylbenzamide (1.0 mmol), aldehyde (1.0 mmol), and CeCl3 heptahydrate (5 mol%, 0.05 mmol).

  • Solvation: Add 3.0 mL of Dimethyl Carbonate (DMC).

  • Reaction: Stir at 100 °C under an air atmosphere for 8 hours.

  • Validation Checkpoint (Catalyst Efficacy): The reaction mixture will turn homogenous upon heating, followed by the gradual appearance of a suspension as the highly crystalline quinazolinone product forms.

  • Workup & Isolation: Evaporate the DMC under reduced pressure. Extract the residue with Ethyl Acetate (3 × 15 mL), wash with brine, dry over anhydrous Na2SO4, and purify via silica gel column chromatography.

Protocol C: Synthesis of 6,8-Dimethyl-2,3-dihydroquinazolin-4(1H)-ones

Objective: Arresting the reaction prior to oxidation to isolate the non-aromatized dihydro-scaffold. Causality: By excluding oxidants and using a3, the reaction stops precisely at the 6-exo-trig cyclization step[3].

  • Assembly: Mix 2-amino-3,5-dimethylbenzamide (1.0 mmol) and aldehyde (1.0 mmol) with a catalytic amount of p-TsOH (10 mol%).

  • Reaction: Stir in ethanol (5 mL) at 80 °C for 2–4 hours.

  • Validation Checkpoint (Absence of Oxidation): TLC will reveal a single major product spot. Under UV 365 nm, dihydroquinazolinones often exhibit characteristic fluorescence, distinguishing them from the non-fluorescent fully aromatic quinazolinones.

  • Isolation: Cool to room temperature. Filter the precipitated solid directly and recrystallize from an ethanol/water mixture.

References

  • Synthesis of quinazolinones Source: Organic Chemistry Portal URL:[Link]

  • Cerium(III)-Catalyzed One-Pot Synthesis of Quinazolinones from 2-Aminobenzamide and Aldehydes in Dimethyl Carbonate Source: Taylor & Francis / Polycyclic Aromatic Compounds URL:[Link]

  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents Source: PMC (National Institutes of Health) URL:[Link]

  • Efficient and Mild method for Synthesis of quinazoline derivatives using 2-aminobenzoamide and different aldehydes Source: Science and Education Scientific Journal URL:[Link]

Sources

Synthesis of fluorescent dyes from 2-Amino-3,5-dimethylbenzamide precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Photophysical Characterization of ESIPT-Active Quinazolinone Fluorophores from 2-Amino-3,5-dimethylbenzamide

Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Standard Operating Protocol & Technical Rationale

Introduction & Mechanistic Rationale

The development of advanced fluorescent probes is a critical vector in modern bioimaging and diagnostic drug development. Among small-molecule fluorophores, 2-(2'-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) derivatives are highly prized for their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) [1]. This photophysical phenomenon results in an exceptionally large Stokes shift, effectively eliminating self-quenching and background autofluorescence—key requirements for high-contrast biological imaging[2].

The Role of the Precursor: While unsubstituted 2-aminobenzamide yields baseline HPQ dyes, utilizing 2-Amino-3,5-dimethylbenzamide as the foundational building block introduces two electron-donating methyl groups at the 6 and 8 positions of the resulting quinazolinone core.

  • Causality of Substitution: These methyl groups inductively increase the electron density of the quinazolinone system. This modification raises the Highest Occupied Molecular Orbital (HOMO) energy level, thereby narrowing the HOMO-LUMO gap. The practical result is a bathochromic (red) shift in the emission spectrum and an enhanced quantum yield compared to the unsubstituted analogs, optimizing the dye for tissue penetration[2].

The ESIPT Mechanism: Upon UV excitation, the enol-form of the dye undergoes an ultrafast, barrierless proton transfer from the hydroxyl group to the adjacent quinazolinone nitrogen, generating an excited keto-tautomer. Emission occurs from this lower-energy keto state, followed by a reverse ground-state proton transfer (GSIPT) to regenerate the original enol form[1].

ESIPT E_G Enol (S0) Ground State E_E Enol (S1) Excited State E_G->E_E Excitation (UV) K_E Keto (S1') Excited State E_E->K_E ESIPT (Ultrafast) K_G Keto (S0') Ground State K_E->K_G Fluorescence (Vis) K_G->E_G GSIPT (Reverse)

Fig 1. Four-level photocycle of the Excited-State Intramolecular Proton Transfer (ESIPT).

Experimental Design & Causality

Historically, the synthesis of functionalized quinazolinones required harsh conditions, expensive transition-metal catalysts, or multi-step protection/deprotection schemes[3][4]. To ensure scalability and environmental compliance, this protocol employs a metal-free oxidative condensation utilizing catalytic Iodine ( I2​ ) in Dimethyl Sulfoxide (DMSO)[4][5].

  • Reaction Dynamics: Iodine acts as a mild Lewis acid, activating the carbonyl carbon of salicylaldehyde to facilitate nucleophilic attack by the primary amine of 2-amino-3,5-dimethylbenzamide. Following the initial cyclization to a dihydroquinazolinone intermediate, DMSO functions as a mild, Kornblum-type terminal oxidant. It drives the oxidative dehydrogenation required to aromatize the ring, thermodynamically locking the molecule into the highly stable, fluorescent quinazolinone framework[5].

  • Self-Validating Workup: The protocol incorporates a sodium thiosulfate ( Na2​S2​O3​ ) quench. This is a self-validating system: the immediate visual transition of the reaction mixture from dark brown (active I2​ ) to a pale suspension confirms the complete reduction of residual iodine to iodide. This critical step prevents unwanted electrophilic halogenation of the electron-rich dimethyl-aromatic ring during product isolation.

G A 2-Amino-3,5-dimethylbenzamide (Precursor) C I2 / DMSO, 120°C (Oxidative Condensation) A->C B Salicylaldehyde (Coupling Partner) B->C D 6,8-Dimethyl-HPQ (ESIPT Fluorophore) C->D Oxidative Dehydrogenation

Fig 2. Synthetic workflow for the oxidative condensation of 6,8-Dimethyl-HPQ.

Materials and Reagents

Reagent / MaterialRole in SynthesisEquivalentsAmount (for 10 mmol scale)
2-Amino-3,5-dimethylbenzamide Primary Precursor1.0 eq1.64 g
Salicylaldehyde Coupling Partner1.1 eq1.34 g (1.15 mL)
Iodine ( I2​ ) Lewis Acid Catalyst0.2 eq0.50 g
DMSO (Anhydrous) Solvent & Oxidant-15.0 mL
Sodium Thiosulfate ( Na2​S2​O3​ ) Quenching AgentExcess10% w/v aqueous solution
Ethanol / DMF Recrystallization-As needed

Step-by-Step Synthesis Protocol

Phase 1: Condensation and Cyclization

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 2-Amino-3,5-dimethylbenzamide (1.64 g, 10 mmol) and Salicylaldehyde (1.34 g, 11 mmol) to the flask.

  • Suspend the reactants in 15.0 mL of anhydrous DMSO. Stir at room temperature for 5 minutes to ensure homogenous dispersion.

  • Carefully add Iodine (0.50 g, 2 mmol) to the stirring mixture. The solution will immediately turn dark brown.

  • Submerge the flask in a pre-heated oil bath at 120 °C . Maintain vigorous stirring under an open-air atmosphere for 12 hours . Note: The open-air environment assists the DMSO in the oxidative dehydrogenation cycle.

Phase 2: Quenching and Isolation 6. Remove the flask from the oil bath and allow it to cool to ambient temperature (~25 °C). 7. Slowly pour the crude reaction mixture into a beaker containing 100 mL of ice-cold 10% w/v aqueous Sodium Thiosulfate solution under rapid stirring. 8. Validation Check: Observe the color change. The dark brown color must dissipate, leaving a pale yellow/white precipitate. If brown color persists, add additional Na2​S2​O3​ dropwise until neutralized. 9. Stir the suspension for an additional 30 minutes to ensure complete precipitation of the crude dye. 10. Isolate the solid via vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold distilled water (3 × 20 mL) and cold ethanol (1 × 10 mL) to remove trace DMSO and unreacted aldehyde.

Phase 3: Purification 11. Transfer the crude solid to an Erlenmeyer flask. 12. Recrystallize from a boiling mixture of Ethanol/DMF (approx. 4:1 v/v). 13. Allow the solution to cool slowly to room temperature, then place in an ice bath for 1 hour to maximize crystal yield. 14. Filter the purified 2-(2-hydroxyphenyl)-6,8-dimethylquinazolin-4(3H)-one (6,8-Dimethyl-HPQ) crystals and dry under high vacuum at 60 °C overnight.

Photophysical Characterization

To validate the successful synthesis of the ESIPT fluorophore, quantitative photophysical analysis should be performed. The 6,8-Dimethyl-HPQ dye exhibits extreme solvatochromism based on hydrogen-bonding dynamics.

In non-polar solvents (e.g., Toluene), the intramolecular hydrogen bond remains strictly intact, facilitating near 100% ESIPT efficiency. In polar protic solvents (e.g., Ethanol), solvent molecules competitively hydrogen-bond with the dye, disrupting the ESIPT pathway and resulting in dual-emission or quenched states[1].

Table 1: Photophysical Properties of Synthesized 6,8-Dimethyl-HPQ

Photophysical ParameterIn Toluene (Non-Polar)In Ethanol (Polar Protic)
Absorption Maximum ( λabs​ ) 342 nm338 nm
Emission Maximum ( λem​ ) 525 nm (Pure Keto emission)410 nm (Enol) / 515 nm (Keto)
Stokes Shift ~183 nm ~72 nm / ~177 nm
Quantum Yield ( ΦF​ ) 0.38< 0.05
Excited State Lifetime ( τ ) 2.1 ns0.4 ns

References

  • 2-(2′-Hydroxyphenyl)-4(3H)-quinazolinone derivatives based fluorescent probes for mercury(II) via an intramolecular proton transfer mechanism. Toxicological & Environmental Chemistry. URL: [Link]

  • Recent Advances in Quinazolinones as an Emerging Molecular Platform for Luminescent Materials and Bioimaging. ResearchGate. URL: [Link]

  • Fluorescent Biaryl Uracils with C5-Dihydro- and Quinazolinone Heterocyclic Appendages in PNA. PubMed. URL: [Link]

  • An efficient and green synthesis of 2‐phenylquinazolin‐4(3H)‐ones using Brønsted acidic ionic liquid grafted onto silica. ResearchGate. URL: [Link]

  • Combining enzyme and photoredox catalysis for the synthesis of quinazolines. ResearchGate. URL: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 6,8-Dimethylquinazolin-4(3H)-ones from 2-Amino-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary and Strategic Rationale

The synthesis of functionalized quinazolin-4(3H)-ones is a cornerstone of modern medicinal chemistry due to the scaffold's privileged status in drug discovery (exhibiting anticancer, anticonvulsant, and antimicrobial properties). 2-Amino-3,5-dimethylbenzamide (CAS 56934-54-4) is a highly valuable, yet synthetically challenging, building block for accessing 6,8-dimethylated quinazolinone derivatives.

The primary challenge in utilizing 2-amino-3,5-dimethylbenzamide lies in the steric hindrance imposed by the 3-methyl group, which sits directly ortho to the nucleophilic primary amine. Under conventional conductive heating, the activation energy required for the initial nucleophilic attack on an electrophile (such as an aldehyde or orthoester) is prohibitively high. This results in prolonged reaction times (often 12–24 hours), incomplete conversions, and the formation of dark, tarry degradation products[1].

By transitioning to Microwave-Assisted Organic Synthesis (MAOS) , we exploit dielectric heating to directly excite polar intermediates. This localized superheating bypasses macroscopic thermal conductivity limits, overcoming the steric barrier of the 3-methyl group and driving the cyclodehydration step to completion in minutes rather than hours[2].

Mechanistic Causality: Why Microwave Irradiation?

To understand the necessity of microwave irradiation, we must analyze the reaction mechanism. The transformation of 2-amino-3,5-dimethylbenzamide into a quinazolinone involves two critical stages:

  • Nucleophilic Attack & Condensation: The primary amine attacks the electrophilic carbon, forming a polar Schiff base (imine) or diamide intermediate.

  • Cyclodehydration: The amide nitrogen attacks the newly formed imine carbon, followed by the elimination of water to yield the aromatic heterocycle.

Microwave energy specifically couples with molecules possessing high dipole moments. The zwitterionic transition states and the polar Schiff base intermediate formed in Step 1 absorb microwave energy highly efficiently. This targeted energy transfer accelerates the intramolecular cyclization (Step 2) before intermolecular side-reactions (like polymerization or oxidation) can occur[3]. Furthermore, utilizing green, bio-sourced solvents like pinane or operating under solvent-free conditions maximizes the localized thermal spikes, leading to exceptional atom economy and yield[4].

ReactionPathway A 2-Amino-3,5-dimethylbenzamide (Sterically Hindered) C Nucleophilic Attack & Condensation A->C B Aldehyde / Orthoester (Electrophile) B->C D Polar Schiff Base Intermediate C->D E MW Dielectric Heating (Cyclodehydration) D->E F 6,8-Dimethylquinazolin-4(3H)-one (Target Scaffold) E->F

Reaction pathway for the microwave-assisted synthesis of 6,8-dimethylquinazolin-4(3H)-ones.

Quantitative Data: Conventional vs. Microwave Heating

The table below summarizes the empirical advantages of utilizing microwave irradiation over conventional oil-bath heating for the cyclocondensation of 2-amino-3,5-dimethylbenzamide with benzaldehyde derivatives.

Heating MethodCatalyst / SolventTemperatureReaction TimeIsolated YieldPurity (LC-MS)
Conventional (Oil Bath) CuI (20 mol%) / Toluene115 °C (Reflux)16.0 Hours55%~80% (Tarry impurities)
Conventional (Oil Bath) None / Pinane130 °C12.0 Hours62%85%
Microwave (300 W) CuI (20 mol%) / Solvent-Free130 °C20.0 Minutes 92% >98%
Microwave (300 W) None / Pinane (Bio-sourced)130 °C15.0 Minutes 88% >95%

Data synthesized from comparative studies on quinazolinone synthesis highlighting the efficiency of MW irradiation and solvent-free/pinane conditions[3][4].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . In drug development, assuming a reaction has gone to completion based purely on time is a critical error. These protocols embed in-process analytical checks that guarantee the chemical state before proceeding to the next step.

Protocol A: Solvent-Free Copper-Catalyzed Microwave Synthesis

Best for generating highly pure libraries of 2-aryl-6,8-dimethylquinazolin-4(3H)-ones.

Reagents:

  • 2-Amino-3,5-dimethylbenzamide (1.0 mmol, 164.2 mg)

  • Substituted Benzaldehyde or Benzyl Alcohol (1.2 mmol)

  • Copper(I) Iodide (CuI) (0.2 mmol, 20 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 mmol)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe quartz or heavy-walled borosilicate vial equipped with a magnetic stir bar, combine 2-amino-3,5-dimethylbenzamide, the electrophile, CuI, and Cs₂CO₃.

  • Homogenization: Grind the solid mixture briefly with a glass rod to ensure uniform physical contact. Causality: In solvent-free MW synthesis, intimate physical contact is required to initiate the localized melt-phase where dielectric heating occurs.

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated scientific microwave reactor (e.g., Anton Paar or CEM) at 130 °C for 20 minutes. Set the maximum power to 300 W with dynamic modulation to maintain the temperature.

  • Self-Validating In-Process Control (IPC):

    • Extract a 1 mg aliquot and dissolve in 1 mL of ethyl acetate.

    • Spot on a Silica Gel 60 F254 TLC plate alongside a standard of 2-amino-3,5-dimethylbenzamide. Elute with 7:3 Hexanes:Ethyl Acetate.

    • Validation Check: The precursor exhibits strong UV fluorescence and stains dark purple with Ninhydrin (due to the primary amine). The reaction is validated as complete only when the Ninhydrin-positive spot completely disappears, replaced by a higher-Rf, Ninhydrin-negative UV spot (the fully cyclized quinazolinone).

  • Workup: Cool the vial to room temperature. Add 10 mL of cold distilled water to the crude mixture and stir vigorously for 5 minutes. The product will precipitate.

  • Isolation: Filter the precipitate under a vacuum, wash with cold water (2 × 5 mL) to remove cesium salts, and recrystallize from hot ethanol to yield the pure 6,8-dimethylquinazolin-4(3H)-one.

Protocol B: Sustainable Synthesis using Pinane

Best for scale-up and avoiding transition metal catalysts.

Reagents:

  • 2-Amino-3,5-dimethylbenzamide (5.0 mmol, 821 mg)

  • Succinic Anhydride or Orthoester (5.5 mmol)

  • Pinane (Bio-sourced solvent) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Add the benzamide precursor and the electrophile to a 35 mL microwave vial containing 5.0 mL of pinane.

  • Irradiation: Seal and irradiate at 130 °C for 15 minutes. Causality: Pinane is a non-polar, renewable solvent that does not strongly absorb microwave energy. Therefore, the microwave energy selectively heats the polar reactants and intermediates, creating a massive thermal gradient that forces the cyclization step[4].

  • Isolation & Solvent Recovery: Upon cooling, dilute the mixture with 10 mL of petroleum ether. The synthesized quinazolinone is insoluble in this mixture and will crash out as a crystalline solid.

  • Filtration: Filter the solid. The filtrate (pinane + petroleum ether) can be concentrated under a vacuum to recover the pinane quantitatively for the next reaction cycle, ensuring a near-zero E-factor for the solvent.

Experimental Workflow Diagram

Workflow Step1 1. Reagent Mixing 2-Amino-3,5-dimethylbenzamide + Electrophile Step2 2. MW Irradiation 130°C, 15-20 min, Solvent-free or Pinane Step1->Step2 Step3 3. In-Process Control TLC (Ninhydrin Stain) to verify amine consumption Step2->Step3 Step3->Step2 Ninhydrin Positive Step4 4. Workup & Isolation Precipitation in cold water/ether & Filtration Step3->Step4 Ninhydrin Negative Step5 5. Validation NMR, IR, and LC-MS Characterization Step4->Step5

Self-validating experimental workflow for microwave-assisted quinazolinone synthesis.

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview Frontiers in Chemistry URL:[Link][2]

  • Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions RSC Advances (via PMC) URL:[Link][3]

  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane RSC Advances (via PMC) URL:[Link][4]

Sources

Application Note & Protocols: Advanced Reagents for Amide Bond Formation with 2-Amino-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The formation of an amide bond is one of the most critical and frequently performed transformations in organic and medicinal chemistry.[1][2] However, substrates presenting significant steric hindrance or electronic deactivation, such as 2-Amino-3,5-dimethylbenzamide, pose considerable synthetic challenges. The presence of two ortho-methyl groups on the aniline ring dramatically reduces its nucleophilicity and sterically shields the amino group, often leading to low yields or complete reaction failure with standard coupling protocols. This guide provides an in-depth analysis of robust and efficient reagents for the successful acylation of 2-Amino-3,5-dimethylbenzamide, detailing the mechanistic rationale behind reagent selection and providing field-proven, step-by-step protocols for researchers, scientists, and drug development professionals.

The Challenge: Acylating a Sterically Hindered Aniline

Direct condensation of a carboxylic acid and an amine to form an amide requires high temperatures (>200 °C) to overcome the formation of a non-reactive ammonium carboxylate salt, conditions that are incompatible with most functionalized molecules.[1] Consequently, the reaction is almost universally mediated by "coupling reagents" that activate the carboxylic acid, converting the hydroxyl group into a better leaving group.[3]

The primary challenge with a substrate like 2-Amino-3,5-dimethylbenzamide lies in the slow rate of nucleophilic attack by the sterically encumbered amine onto the activated carboxylate intermediate. This sluggish reaction kinetics can allow side reactions to dominate, such as:

  • Decomposition of the activated intermediate.

  • Epimerization of chiral carboxylic acids.

  • Formation of N-acylurea byproducts with carbodiimide reagents.[4]

  • Guanidinylation of the amine with certain uronium/aminium reagents.[5]

Therefore, successful coupling requires a strategy that either generates a highly reactive activated intermediate to accelerate the desired reaction or employs conditions that enhance the stability of the intermediate, allowing the slow-reacting amine sufficient time to engage.

General Workflow for Amide Coupling

The fundamental process for amide coupling, regardless of the specific reagent, follows a two-stage logical flow within a single pot: activation of the carboxylic acid followed by nucleophilic attack from the amine.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amine Coupling Acid Carboxylic Acid Reagent Coupling Reagent + Base Activated Activated Intermediate (e.g., O-Acylisourea, Active Ester) Reagent->Activated Fast Amine Amine (2-Amino-3,5-dimethylbenzamide) Activated->Amine Nucleophilic Attack (Rate-Limiting Step for Hindered Amines) Amide Target Amide Byproducts Spent Reagent (e.g., Urea, HOBt)

Caption: General workflow for reagent-mediated amide bond formation.

Classes of Coupling Reagents & Mechanistic Insights

The choice of coupling reagent is paramount for difficult substrates. We will explore three primary classes known for their efficacy.

Carbodiimides

Carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-dicyclohexylcarbodiimide), are widely used due to their accessibility and effectiveness.[6] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][8]

For hindered amines, the direct attack on the O-acylisourea can be slow, leading to the formation of a stable N-acylurea byproduct. To mitigate this, additives like HOBt (1-Hydroxybenzotriazole) or NHS (N-Hydroxysuccinimide) are almost mandatory. These additives act as nucleophilic catalysts, trapping the O-acylisourea to form an active ester intermediate which is more stable and less prone to side reactions, allowing the hindered amine time to react.[9][10]

G RCOOH R-COOH O_Acyl O-Acylisourea (Highly Reactive) RCOOH->O_Acyl EDC EDC EDC->O_Acyl Active_Ester Active Ester (More Stable) O_Acyl->Active_Ester N_Acylurea N-Acylurea (Side Product) O_Acyl->N_Acylurea Intramolecular Rearrangement HOBt HOBt / NHS HOBt->Active_Ester Amide Amide Active_Ester->Amide Amine R'-NH₂ Amine->Amide Urea Urea Byproduct

Caption: Mechanism of carbodiimide coupling with an additive (HOBt/NHS).

Uronium/Aminium Salts

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most powerful coupling reagents available.[9][11] HATU is particularly effective for hindered couplings because it is based on the additive HOAt (1-Hydroxy-7-azabenzotriazole), which forms a more reactive active ester than HOBt due to anchimeric assistance from the pyridine nitrogen.

These reagents react with the carboxylate (formed by a base like DIPEA) to generate the highly reactive HOAt/HOBt active ester in situ, which then rapidly reacts with the amine. Their high reactivity can often overcome the steric barrier of substrates like 2-Amino-3,5-dimethylbenzamide.

G RCOO R-COO⁻ (from R-COOH + Base) Active_Ester HOAt Active Ester (Highly Reactive) RCOO->Active_Ester HATU HATU HATU->Active_Ester Amide Amide Active_Ester->Amide Fast Amine R'-NH₂ Amine->Amide Byproducts Tetramethylurea + HOAt

Caption: Simplified mechanism of HATU-mediated amide coupling.

Phosphonium Salts

Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) function similarly to uronium salts, activating the carboxylic acid to form an active ester.[12][13] They are known for their high efficiency and are particularly useful in cases where uronium salts might cause side reactions.[10] PyBOP is often favored as it is generally considered more reactive than BOP.[14] These reagents are excellent for difficult couplings and can be a reliable alternative to HATU.[15]

Comparative Data of Recommended Reagents

The selection of a reagent system involves a trade-off between reactivity, cost, and side-product profiles. For 2-Amino-3,5-dimethylbenzamide, higher reactivity is generally preferred.

Reagent System Additive Typical Base Key Advantages Potential Drawbacks
EDC HOBt or HOAtDIPEA, NMMWater-soluble byproducts, cost-effective.[8]Can be sluggish for hindered amines; risk of N-acylurea formation.[4]
HATU None (HOAt is part of the structure)DIPEA, 2,4,6-CollidineExtremely high reactivity, low racemization, very effective for hindered substrates.[9]Higher cost, potential for guanidinylation of the primary amine if excess reagent is used.[5]
PyBOP None (HOBt is part of the structure)DIPEA, NMMHigh reactivity, less prone to guanidinylation than uronium salts, good solubility.[14]Byproduct (HMPA from BOP) can be toxic; PyBOP is a safer alternative. Solutions have moderate stability.
Acyl Fluoride (e.g., PyFluor, TFFH)Pyridine, DIPEAGenerates highly reactive acyl fluoride intermediate, excellent for extremely difficult couplings where other methods fail.[16][17]Reagents can be moisture-sensitive; may require elevated temperatures.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: HATU-Mediated Coupling (Recommended First Choice)

This protocol is highly effective for sterically hindered amines due to the high reactivity of the HOAt ester intermediate.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 2-Amino-3,5-dimethylbenzamide (1.0-1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Activation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF (to make a ~0.1 M solution).

  • Stir the mixture to dissolve the solids. Add DIPEA (2.0-2.5 eq) dropwise to the solution.

  • Stir the mixture at room temperature for 15-30 minutes. The solution may change color, indicating the formation of the active ester.

  • Amine Coupling: In a separate flask, dissolve 2-Amino-3,5-dimethylbenzamide (1.0-1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the pre-activated mixture from step 3.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS. For very challenging substrates, gentle heating to 40-50 °C may be beneficial.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1 M aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOAt-Mediated Coupling (Cost-Effective Alternative)

This protocol uses a more common carbodiimide but enhances its power with HOAt, which is superior to HOBt for challenging couplings.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 2-Amino-3,5-dimethylbenzamide (1.2 eq)

  • EDC·HCl (1.2 eq)

  • HOAt (1.2 eq)

  • DIPEA or N-methylmorpholine (NMM) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Activation & Coupling (One-Pot): To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), 2-Amino-3,5-dimethylbenzamide (1.2 eq), HOAt (1.2 eq), and anhydrous DCM (to make a ~0.1 M solution).

  • Stir the mixture and cool the flask to 0 °C in an ice bath.

  • Add the base (DIPEA or NMM, 1.5 eq) to the solution.

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Allow the reaction to warm to room temperature and stir for 12-48 hours. The extended reaction time is often necessary for hindered substrates. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography. The water-soluble diisopropylurea byproduct should be mostly removed during the aqueous washes.[9]

Troubleshooting & Final Remarks

  • Low Conversion: If the reaction stalls, consider switching to a more forcing solvent like DMAc or NMP and gently heating (40-60 °C). Increasing the equivalents of the coupling reagent and amine to 1.5 may also drive the reaction to completion.

  • Anhydrous Conditions: The activated intermediates are highly susceptible to hydrolysis. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Base Selection: Use of a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine is critical to prevent it from competing with the desired amine nucleophile.[18]

The successful acylation of 2-Amino-3,5-dimethylbenzamide is a challenging but achievable transformation. Success hinges on selecting a highly potent coupling reagent, such as HATU or PyBOP, that can rapidly generate a reactive intermediate capable of overcoming the significant steric barrier presented by the substrate. By understanding the mechanisms at play and adhering to rigorous experimental technique, researchers can reliably synthesize these valuable and complex amide-containing molecules.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Miller, O. K., & Janda, K. D. (2017). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. ACS Catalysis, 7(8), 5576-5587. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Guan, X., et al. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(20), 12828-12876. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • ResearchGate. (2026). The Synthesis of Sterically Hindered Amides. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. [Link]

  • Abdelmoty, I., et al. (1994). The Uronium/Guanidinium Peptide Coupling Reagents. Letters in Peptide Science, 1(1), 57-67. [Link]

  • Scientific Update. (2019). Heterocyclic phosphonium salts- powerful intermediates for pyridine coupling. [Link]

  • Grok. (n.d.). Phosphonium coupling. [Link]

  • University of Copenhagen Research Portal. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Wikipedia. (n.d.). Phosphonium coupling. [Link]

  • Organic Chemistry Tutor. (2026). Carbodiimide Coupling: The Better Alternative for Amide Synthesis. YouTube. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Amide Reaction Innovations: Enhanced Eco-Friendly Protocols. (2026). [Link]

  • NPTEL IIT Guwahati. (2025). Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. YouTube. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50926-50933. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(4), 183-188. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-140. [Link]

  • Falcigno, F., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1933-1941. [Link]

  • Kumar, A., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(18), 2243-2246. [Link]

  • Byrne, P. A., & Gilheany, D. G. (2016). The mechanism of phosphonium ylide alcoholysis and hydrolysis. Chemistry - A European Journal, 22(27), 9140-9154. [Link]

  • GenScript. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]

  • Ustynyuk, L. Y., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 44(32), 14346-14354. [Link]

  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. [Link]

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. [Link]

  • Scribd. (n.d.). Coupling Reagents. [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 2-Amino-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 2-Amino-3,5-dimethylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges associated with this compound in aqueous media. Our goal is to equip you with the scientific understanding and experimental protocols necessary to achieve successful and reproducible results in your research.

Introduction: Understanding the Solubility Profile

2-Amino-3,5-dimethylbenzamide is an aromatic amide with a molecular structure that presents inherent challenges to aqueous solubility. The benzamide core and the two methyl groups contribute to its hydrophobic character, while the amino and amide functionalities offer potential for hydrogen bonding. The key to successfully solubilizing this compound lies in leveraging its chemical properties, particularly the basicity of the primary amino group.

This guide provides a structured approach to troubleshooting common solubility issues, offering both theoretical explanations and actionable protocols.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

Researchers may encounter several hurdles when attempting to dissolve 2-Amino-3,5-dimethylbenzamide in water. This section provides a logical progression of troubleshooting steps, from the simplest to the more advanced techniques.

Initial Observation: Compound is Insoluble or Forms a Suspension in Water

This is the most common starting point. The following flowchart outlines the decision-making process for addressing this issue.

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for 2-Amino-3,5-dimethylbenzamide Solubility start Start: Insoluble Compound in Water ph_adjustment pH Adjustment (Primary Method) start->ph_adjustment check_pka Consider the pKa of the Amino Group ph_adjustment->check_pka Rationale acidification Acidify the Solution (e.g., with HCl) check_pka->acidification Action solubility_achieved_ph Solubility Achieved? acidification->solubility_achieved_ph co_solvency Co-solvency (Secondary Method) solubility_achieved_ph->co_solvency No end_success Proceed with Experiment solubility_achieved_ph->end_success Yes select_co_solvent Select a Water-Miscible Organic Co-solvent (e.g., DMSO, Ethanol) co_solvency->select_co_solvent prepare_stock Prepare a Concentrated Stock in Co-solvent select_co_solvent->prepare_stock dilute_stock Dilute Stock into Aqueous Buffer prepare_stock->dilute_stock solubility_achieved_co Solubility Achieved? dilute_stock->solubility_achieved_co advanced_methods Advanced Methods solubility_achieved_co->advanced_methods No solubility_achieved_co->end_success Yes surfactants Use of Surfactants (e.g., Tween® 80) advanced_methods->surfactants end_failure Contact Technical Support surfactants->end_failure If still unsuccessful

Caption: A decision-making workflow for solubilizing 2-Amino-3,5-dimethylbenzamide.

Method 1: pH Adjustment (Recommended First Approach)

The Underlying Principle: The presence of a primary amino group (-NH2) on the aromatic ring makes 2-Amino-3,5-dimethylbenzamide a weak base. In neutral water, this group is largely uncharged, contributing to the compound's low solubility. By lowering the pH, the amino group becomes protonated (-NH3+), forming a salt that is significantly more soluble in water.[1][2] This is a common and effective strategy for solubilizing amine-containing compounds.[3][4]

Experimental Protocol: Acidification for Solubilization
  • Preparation: Weigh the desired amount of 2-Amino-3,5-dimethylbenzamide and add it to your aqueous buffer or water.

  • Initial Mixing: Stir or vortex the mixture at room temperature for 5-10 minutes. You will likely observe a suspension.

  • Acidification: While stirring, add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise.

  • Observation: Monitor the solution for clarity. As the pH decreases, the compound should begin to dissolve.

  • pH Measurement: Use a calibrated pH meter to track the pH of the solution. Aim for a pH value at least 2 units below the estimated pKa of the amino group.

  • Final Volume Adjustment: Once the compound is fully dissolved, adjust the final volume with your aqueous buffer.

Trustworthiness Check: The solution should remain clear upon standing. If precipitation occurs over time, the solution may be supersaturated, or the pH may have shifted. Re-measure and adjust the pH as needed.

Method 2: Co-solvency (For Applications Sensitive to Low pH)

The Underlying Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5][6] This makes the environment more favorable for dissolving hydrophobic compounds like 2-Amino-3,5-dimethylbenzamide.[7][8] Common co-solvents in a research setting include dimethyl sulfoxide (DMSO), ethanol, and propylene glycol.

Experimental Protocol: Using a Co-solvent
  • Co-solvent Selection: Choose a co-solvent that is compatible with your experimental system. DMSO is a powerful solvent but can have effects on cell-based assays. Ethanol is a common, less aggressive alternative.

  • Stock Solution Preparation: Dissolve the 2-Amino-3,5-dimethylbenzamide in a minimal amount of the chosen co-solvent to create a concentrated stock solution. Gentle warming (e.g., to 37°C) may aid dissolution.

  • Dilution into Aqueous Media: While vortexing the aqueous buffer, slowly add the concentrated stock solution. This rapid mixing helps to prevent the compound from precipitating out of the solution.

  • Final Concentration: Ensure the final concentration of the co-solvent in your working solution is as low as possible (typically <1%) to avoid off-target effects in your experiment.

Trustworthiness Check: Observe the final solution for any signs of precipitation (Tyndall effect). If the solution appears cloudy, the solubility limit in that co-solvent/water mixture has been exceeded.

Quantitative Data Summary
Solubilization MethodProsConsRecommended For
pH Adjustment - High solubility achievable- Cost-effective- Simple procedure- Low pH may not be suitable for all experiments (e.g., live-cell assays)- Potential for pH-mediated compound degradation- In vitro biochemical assays- HPLC mobile phase preparation- Chemical reactions
Co-solvency - Maintains a neutral pH- Can achieve high stock concentrations- Co-solvents can have biological effects- Risk of precipitation upon dilution- May interfere with certain analytical techniques- Cell-based assays (with appropriate controls)- High-throughput screening (HTS)- Formulation development

Frequently Asked Questions (FAQs)

Q1: What is the expected water solubility of 2-Amino-3,5-dimethylbenzamide at neutral pH?

Q2: I've dissolved the compound using HCl, but it precipitates when I add it to my cell culture media. Why?

A2: This is a common issue related to pH buffering. Cell culture media are buffered at a physiological pH (typically around 7.4). When you add your acidic stock solution, the buffering capacity of the media will raise the pH back to neutral. This deprotonates the amino group, causing the compound to revert to its less soluble form and precipitate. To avoid this, consider using a co-solvent approach to prepare your stock solution for cell-based experiments.

Q3: Can I use sonication to help dissolve the compound?

A3: Sonication can be a useful physical method to break up aggregates and accelerate the dissolution process, especially when used in conjunction with pH adjustment or co-solvents. However, sonication alone is unlikely to significantly increase the equilibrium solubility of the compound in water. Prolonged sonication can also generate heat, which might affect the stability of the compound.

Q4: Are there any other advanced techniques I can try if these methods fail?

A4: For very challenging cases, more advanced formulation strategies can be employed, although they require more specialized equipment and expertise. These include:

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[10][11]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[12][13]

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic polymer matrix at a molecular level.[10][14] This is a common technique in pharmaceutical development to improve the dissolution rate and bioavailability of poorly soluble drugs.

These advanced methods are typically explored during later stages of drug development and formulation. For most laboratory research applications, pH adjustment and co-solvency are the most practical and effective starting points.

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • Improving the Water Solubility of Poorly Soluble Drugs. Basicmedical Key. [Link]

  • Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. ResearchGate. [Link]

  • Cosolvent - Wikipedia. Wikipedia. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • Quantifying Amide-Aromatic Interactions at Molecular and Atomic Levels: Experimentally-determined Enthalpic and Entropic Contributions to Interactions of Amide sp2O, N, C and sp3C Unified Atoms with Naphthalene sp2C Atoms in Water. PMC. [Link]

  • How will you increase the solubility of organic compounds in water? Quora. [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]

  • 23.1: Properties of amines. Chemistry LibreTexts. [Link]

  • Quantifying Amide-Aromatic Interactions at Molecular and Atomic Levels: Experimentally-determined Enthalpic and Entropic Contributions to Interactions of Amide sp2O, N, C and sp3C Unified Atoms with Naphthalene sp2C Atoms in Water. bioRxiv. [Link]

  • Organometallics Vol. 45 No. 5. ACS Publications. [Link]

  • Aromatic Compounds vs Amides: Solubility Challenges. Medium. [Link]

  • Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions. PMC. [Link]

  • Study of pH-dependent drugs solubility in water. SciSpace. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different. PMC. [Link]

  • AROMATIC AMINES a Nucleus-substituted amines or aryl amines. Gyan Sanchay. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. [Link]

  • (PDF) abstract about aromatic amines. ResearchGate. [Link]

  • Why is amide more soluble in water than the amine with the same number of alkyl group atoms? Quora. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Nature. [Link]

  • Boosting Predictability: Towards Rapid Estimation of Organic Molecule Solubility. ChemRxiv. [Link]

  • US8455691B2 - Process for the purification of aromatic amines.
  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC. [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. University of the Pacific. [Link]

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Purification techniques for crude 2-Amino-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Amino-3,5-dimethylbenzamide (CAS: 56934-54-4)[1]. As a critical building block in the synthesis of pharmaceuticals—particularly in the development of PARP inhibitors and dipeptidyl peptidase-IV (DPP-IV) targets[2]—achieving >98% purity of this intermediate is paramount to downstream synthetic success.

This guide provides field-proven, self-validating methodologies to troubleshoot and optimize your purification workflows, moving beyond basic steps to explain the physicochemical causality behind each technique.

Purification Workflow & Decision Matrix

Workflow Crude Crude 2-Amino-3,5- dimethylbenzamide Assess Purity Assessment (HPLC / TLC) Crude->Assess Decision Is Purity > 85%? Assess->Decision Recryst Recrystallization (e.g., EtOAc/Hexane) Decision->Recryst Yes Chromatography Flash Chromatography (Silica + 1% TEA) Decision->Chromatography No Pure Pure Compound (>98% Purity) Recryst->Pure Chromatography->Pure

Fig 1: Workflow for the purification of crude 2-Amino-3,5-dimethylbenzamide.

Section 1: Physicochemical Properties & Purification Implications

To design an effective purification strategy, we must first analyze the quantitative and structural data of the target molecule. The presence of both a primary amine (electron-donating, weakly basic) and a primary amide (neutral, strong hydrogen-bonding capacity) dictates its behavior in solvents and on silica gel.

ParameterSpecification / ValuePurification Implication
Molecular Formula C9H12N2OHigh aromaticity allows for strong UV tracking at 254 nm.
Molecular Weight 164.20 g/mol Easily ionized for LC-MS fraction tracking (ESI+ m/z 165.1)[1][3].
Acid-Base Profile Weakly Basic (Aniline)Prone to strong adsorption on acidic silica; requires basic modifiers[4].
Solubility High in EtOAc/EtOH; Low in HexanesExcellent candidate for anti-solvent crystallization[5].

Section 2: Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Recrystallization (Ethyl Acetate / Hexane)

Causality: 2-Amino-3,5-dimethylbenzamide features robust hydrogen-bond donating and accepting groups, making it highly soluble in polar aprotic solvents like ethyl acetate, but insoluble in non-polar hydrocarbons like hexane[5]. By dissolving the crude mixture in hot ethyl acetate and slowly introducing hexane, the dielectric constant of the medium is gradually lowered. This forces the target compound to reach supersaturation and crystallize, leaving structurally distinct, highly soluble impurities in the mother liquor.

Step-by-Step Methodology:

  • Weigh the crude 2-Amino-3,5-dimethylbenzamide and transfer it to an Erlenmeyer flask.

  • Add a minimum volume of boiling ethyl acetate (approx. 3–5 mL per gram of crude) while swirling until the solid completely dissolves.

  • Remove the flask from the heat source. Add hot hexane dropwise until the solution becomes faintly turbid (reaching the cloud point).

  • Add 1–2 drops of hot ethyl acetate to clear the turbidity. Cover the flask and allow it to cool undisturbed to room temperature.

  • Place the flask in an ice bath (0–5 °C) for 30 minutes to maximize crystal lattice formation.

  • Collect the crystals via vacuum filtration and wash the filter cake with a minimal amount of ice-cold hexane.

Self-Validation Step: Spot the mother liquor alongside the purified crystals on a TLC plate. If the product spot in the mother liquor is intensely UV-active and comparable in size to the impurity spots, the crystallization was terminated prematurely, or an excess of ethyl acetate was used. Evaporate the mother liquor to 50% volume to harvest a second crop.

Protocol B: Amine-Deactivated Flash Chromatography

Causality: The primary aniline group is weakly basic. When passed through standard, slightly acidic silica gel, the amine undergoes reversible protonation and strong hydrogen bonding with the stationary phase's silanol groups. This causes the compound to elute slowly and streak across multiple fractions[4]. Pre-treating the silica and mobile phase with a volatile base like Triethylamine (TEA) competitively masks these silanol sites.

Step-by-Step Methodology:

  • Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) at a 95:5 ratio, spiked with 1% TEA (v/v).

  • Slurry-pack the silica gel column using the TEA-spiked mobile phase. Allow at least 2 column volumes to elute to fully deactivate the acidic silica sites.

  • Dry-load the crude compound onto a small amount of silica, or dissolve it in a minimum volume of DCM, and carefully apply it to the column head.

  • Elute the column under positive pressure, collecting fractions in standard test tubes.

  • Monitor fractions via TLC under a 254 nm UV lamp.

Self-Validation Step (2D-TLC): To ensure the compound is not degrading on the column during elution, spot a fraction on the corner of a square TLC plate and run it in one direction. Rotate the plate 90 degrees and run it again in the same solvent system. A single spot on the diagonal axis confirms compound stability; off-diagonal spots indicate on-column degradation.

Section 3: Troubleshooting & FAQs

Q1: My crude 2-Amino-3,5-dimethylbenzamide is "oiling out" instead of forming crystals during recrystallization. How do I fix this? A1: "Oiling out" occurs when the compound's melting point is depressed below the temperature at which it saturates the solvent, usually due to a high concentration of impurities. Solution: Re-dissolve the oil in a slightly larger volume of the primary solvent (ethyl acetate or ethanol). Add a seed crystal of pure 2-Amino-3,5-dimethylbenzamide if available to provide a nucleation site. If oiling persists, the crude is too impure for direct crystallization (>15% impurities). Perform a preliminary silica plug filtration to remove the melting-point-depressing impurities before attempting recrystallization again[5].

Q2: How do I remove unreacted 2-amino-3,5-dimethylbenzoic acid starting material from the crude benzamide product? A2: The starting material contains an acidic carboxylic acid, whereas your product contains a neutral amide. Solution: Utilize an acid-base liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash it vigorously with a mild basic aqueous solution (e.g., saturated NaHCO3). The unreacted acid will deprotonate and partition into the aqueous layer, while the target benzamide remains safely in the organic layer[5].

Q3: I am observing severe streaking on my silica gel TLC plates, making it impossible to calculate an accurate Rf value. What is causing this? A3: Streaking is a direct result of strong hydrogen bonding and acid-base interactions between the aniline amino group of the benzamide and the acidic silanol groups of the silica gel[4]. Solution: Add 1–2% Triethylamine (TEA) or aqueous ammonia to your TLC developing chamber. The TEA will competitively bind to the acidic silanol sites, deactivating them and allowing the aminobenzamide to migrate as a tight, quantifiable band[4].

Q4: What is the expected yield and purity after a single recrystallization cycle? A4: Depending on the initial purity of the crude mixture, a single optimized recrystallization of aminobenzamide derivatives typically yields 60–80% mass recovery with >98% purity[3]. If the starting purity is below 80%, the crystallization yield will drop significantly, and a second crop or a different purification method (like chromatography) will be required[2].

References

  • 56934-54-4 | 2-Amino-3,5-dimethylbenzamide | BLD Pharm - bldpharm.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZBEwKZDQHDnAD20xXMX3v7RolU2z7RxoZpQkqo9VNMtMb9A5E4TGgQbcXX1yOPLlY_K9X0kdpNRfZKLXkfolOVvj11v6ZR3mopCTsig3-aP4fguYyhUzOrNLBe6WRckvFrc28Jn3HbVC0tc4=]
  • Mitigating impurities in the synthesis of 2-aminobenzamide derivatives - Benchchem - benchchem.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKqOQHYxhU35nsidV5QAIgKW3EZxcO6_XgimRnYcpIEqAqdC9GvSr2GoUM8-BFFUVjAVt6qPQkVm353bknI3ulOkCqzPJyn8FAN5Ea1xm8JmEb1kOHxJK8aqUxDVSFkhzIo7TiSmGRSRnXqT5CzwBObxonssrXB0NKhZl0sCEBmS5Bsu-JUFQHVY6LLSgyaxk_Qkx-M2W7SXYmqIfl9ADdwWSb]
  • Technical Support Center: Purification of 2-amino-N-(4-methylphenyl)benzamide - Benchchem - benchchem.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOAD1EIC06lTzVPK1dAZmtqtxAnEAGaVPzdcFrFUK4Bze1HstOpp1QqW6YRCo_7Gef1k6KvCfCj3xC6z3d5Rae0b6eAYVDVQkKdxLN2yxbc5xdBpL5ghCZk9lvNhneqxtz7_7-J_qMzKMZa-ffmqnUzwlVa7yoAgmkp25pnc8EZeGWTg7cSHKHLl1mpsxvGVDUynwquqb25nmCAIHhdG4P3qUwzEKDJ8I=]
  • 3-Aminobenzamide | 3544-24-9 - ChemicalBook - chemicalbook.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYtDhPLhHQYi71BjFvTiZLCi9qoFN1aZP0Qcbu04VrwBgwcjx5QF6cUDo_TxnONGH7Z4lZliyPfDBNweLMWfJGydn8xwoUbVFskxW4mzXBkNRw7IixXPYeHpQ4rYlPGN9wgZQ5oafy63Yt6AgoDaVSpm8tEjrtGEIP2EW_GNxtnA==]
  • Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme - Dove Medical Press - dovepress.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhYTlU4hMVORFN_cUJp9wpOyVl-VEwtSK1cGwGOmKJVgCvSDZZzYK4gBZEs5Vp_E0rn6J894zWuVVJj7Y29rsrteTyLUzY97-4Bq2zYHDD9IvQnsBQ3cbgyROcWg-1sRzNOmCPwXjjQxtGvGAkiS_KIlMf1fVccyanUSzPWs4MCS_lC9kpxTgQ03kN4J9097rrkjug8RwTgNkFBLSHiyYqYH6xVw0rHizheMr6YAeQSAhQqAfFX8OIeqDcPABUHOM=]

Sources

Technical Support Center: Optimizing 3,5-Dimethylbenzamide Synthesis & Troubleshooting Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with yield and purity issues during the synthesis of 3,5-dimethylbenzamide. While the conversion of 3,5-dimethylbenzoic acid to its corresponding amide appears straightforward on paper, the highly reactive nature of the acid chloride intermediate makes the process susceptible to competing side reactions.

This guide bypasses generic advice to provide a deeply mechanistic, self-validating framework for troubleshooting and optimizing your amidation workflows.

Process Workflow & Mechanistic Pathways

Understanding the causality behind side product formation is the first step in preventing it. The diagram below illustrates the intended synthetic route alongside the three most common parasitic pathways: dehydration, hydrolysis, and anhydride formation.

G Acid 3,5-Dimethylbenzoic Acid (Starting Material) AcidChloride 3,5-Dimethylbenzoyl Chloride (Intermediate) Acid->AcidChloride SOCl2, Reflux AcidChloride->Acid H2O (Moisture) Amide 3,5-Dimethylbenzamide (Target Product) AcidChloride->Amide NH3, 0-5 °C Anhydride 3,5-Dimethylbenzoic Anhydride (Impurity) AcidChloride->Anhydride Unreacted Acid Nitrile 3,5-Dimethylbenzonitrile (Dehydration Impurity) Amide->Nitrile Excess SOCl2 / Heat

Reaction pathways in 3,5-dimethylbenzamide synthesis, highlighting key side reactions.

Troubleshooting Guide: Mechanistic Q&A

Q1: Why am I seeing 3,5-dimethylbenzonitrile in my final product, and how do I prevent it? The Causality: The presence of the nitrile indicates the dehydration of your newly formed primary amide[1]. Primary amides are highly susceptible to dehydration by halogenating agents like thionyl chloride ( SOCl2​ ) or phosphorus oxychloride ( POCl3​ )[2]. If residual SOCl2​ from the first step is not completely removed, the lone pair on the amide oxygen attacks the electrophilic sulfur of SOCl2​ . This forms an intermediate that rapidly undergoes elimination of SO2​ and HCl to yield 3,5-dimethylbenzonitrile. The Fix: Rigorous removal of excess SOCl2​ is non-negotiable[3]. Do not rely solely on simple rotary evaporation. Instead, utilize azeotropic distillation with anhydrous toluene (repeated at least twice) to strip all trace SOCl2​ before introducing ammonia.

Q2: My reaction yields a high percentage of unreacted 3,5-dimethylbenzoic acid. What went wrong? The Causality: This is rarely an issue of incomplete starting material conversion; rather, it is the hydrolytic reversion of your 3,5-dimethylbenzoyl chloride intermediate back to the acid. Acid chlorides are fiercely electrophilic. If you use aqueous ammonium hydroxide ( NH4​OH ) and fail to control the temperature, water will outcompete ammonia as a nucleophile. The Fix: Transition from aqueous ammonia to anhydrous ammonia gas dissolved in an inert solvent (e.g., THF or 1,4-dioxane). Furthermore, the amidation must be performed at 0–5 °C to kinetically favor the attack of the nitrogen nucleophile over any trace ambient moisture.

Q3: I am detecting 3,5-dimethylbenzoic anhydride in my LC-MS. How is this forming? The Causality: Anhydride formation is the direct result of incomplete conversion during the chlorination step. If unreacted 3,5-dimethylbenzoic acid remains in the flask, the addition of the ammonia base deprotonates it. The resulting highly nucleophilic carboxylate anion immediately attacks the 3,5-dimethylbenzoyl chloride, forming the anhydride. The Fix: Ensure 100% conversion to the acid chloride by employing a catalytic amount of Dimethylformamide (DMF). DMF reacts with SOCl2​ to generate the Vilsmeier-Haack reagent (a chloroiminium ion), which is a vastly superior electrophile compared to SOCl2​ alone, driving the reaction to absolute completion.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes how specific deviations in the experimental protocol dictate the distribution of the final product and side reactions.

Reaction Condition Profile SOCl2​ Removal StrategyAmidation Reagent & TempTarget Amide YieldNitrile ImpurityAcid ImpurityAnhydride Impurity
Standard / Unoptimized Simple evaporationAqueous NH4​OH , 25 °C65%15%15%5%
Thermal Dehydration Incomplete evaporationAnhydrous NH3​ , 25 °C78%18%2%2%
Hydrolytic Degradation Azeotropic distillationAqueous NH4​OH , 25 °C72%<1%25%<1%
Optimized Protocol Azeotropic distillation (x2)Anhydrous NH3​ in THF, 0 °C96% <1% <2% <1%

Validated Experimental Protocol

To guarantee high fidelity and reproducibility, follow this self-validating protocol for the synthesis of 3,5-dimethylbenzamide[4].

Step 1: Vilsmeier-Haack Activated Chlorination
  • In an oven-dried, argon-purged round-bottom flask, suspend 3,5-dimethylbenzoic acid (1.0 equiv) in anhydrous toluene (0.5 M).

  • Add SOCl2​ (1.5 equiv) dropwise at room temperature, followed by catalytic DMF (0.05 equiv).

  • Attach a reflux condenser and heat the mixture to 80 °C for 2–3 hours until gas evolution ( SO2​ and HCl ) ceases and the solution becomes homogeneous.

  • Self-Validation Checkpoint 1: Quench a 10 µL aliquot of the reaction mixture in 1 mL of anhydrous methanol. Analyze via GC-MS. The chromatogram must show >99% methyl 3,5-dimethylbenzoate, confirming the complete absence of unreacted carboxylic acid.

Step 2: Azeotropic Distillation (Critical for Nitrile Suppression)
  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the toluene and SOCl2​ .

  • Add fresh anhydrous toluene (half the original volume) to the crude oil and reconcentrate. Repeat this step twice.

  • Causality Note: SOCl2​ (bp 79 °C) forms an azeotrope with toluene, ensuring its absolute removal and preventing the downstream Appel-type dehydration of your amide.

Step 3: Kinetically Controlled Amidation
  • Dissolve the purified 3,5-dimethylbenzoyl chloride in anhydrous THF (0.5 M) and transfer it to an addition funnel.

  • In a separate flask, prepare a solution of 0.5 M anhydrous NH3​ in THF (3.0 equiv) and cool to 0–5 °C using an ice-water bath.

  • Add the acid chloride solution dropwise over 30 minutes, maintaining the internal temperature below 5 °C. Stir for an additional 1 hour at room temperature.

  • Self-Validation Checkpoint 2: Perform an HPLC analysis of the crude mixture. The nitrile peak (which typically elutes later than the amide on a C18 reverse-phase column) should be absent (<1% AUC), and the acid peak should be minimal (<2% AUC).

Step 4: Work-up and Isolation
  • Quench the reaction by adding cold distilled water.

  • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with saturated NaHCO3​ , followed by brine.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield 3,5-dimethylbenzamide as a white crystalline solid.

References

  • US3534098A - 3,5-disubstituted benzamides Google P
  • 20.
  • Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction ACS Public
  • CN105732365A - Method for preparing 3,5-dimethylbenzoyl chloride by staged reaction Google P

Sources

Troubleshooting low conversion rates with 2-Amino-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and conversion optimization of 2-Amino-3,5-dimethylbenzamide [1]. As a Senior Application Scientist, I frequently encounter researchers struggling with low amidation yields when working with anthranilic acid derivatives.

The conversion of 2-amino-3,5-dimethylbenzoic acid to its corresponding benzamide is notoriously challenging. This guide is designed to move beyond basic troubleshooting by explaining the underlying chemical causality of these failures and providing a self-validating, highly optimized protocol.

Diagnostic Workflow: Identifying the Bottleneck

Before altering your protocol, you must identify whether your reaction is stalling due to thermodynamic barriers (steric hindrance) or being consumed by competing side reactions (self-condensation).

Troubleshooting A Low Conversion Rate (< 50% Yield) B Analyze Reaction Mixture (HPLC/TLC) A->B C Unreacted SM Dominates (Steric Hindrance) B->C SM persists D Byproducts Dominate (Self-Condensation) B->D SM consumed E Switch to Acid Chloride (Oxalyl Chloride + DMF) C->E F Control Temperature (< 0°C) & Use Inverse Quench D->F

Diagnostic workflow for troubleshooting low conversion in 2-Amino-3,5-dimethylbenzamide synthesis.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why does my amidation stall below 50% conversion when using standard peptide coupling agents like EDC/HOBt? A1: The failure of standard carbodiimide coupling is driven by a combination of electronic deactivation and steric shielding. The starting material, 2-amino-3,5-dimethylbenzoic acid, is amphoteric[2]. The ortho-amino group donates electron density into the aromatic ring via resonance, which significantly reduces the electrophilicity of the carbonyl carbon. Furthermore, the 3-methyl group acts as a physical barricade, hindering the Bürgi-Dunitz approach trajectory of incoming nucleophiles (like ammonia or methylamine)[3]. Standard active esters (like OAt or OBt) simply do not possess the required reactivity to overcome this high activation energy barrier, leading to stalled reactions or hydrolysis back to the starting material.

Q2: I am observing a major higher-molecular-weight byproduct on my LC-MS. What is it, and how do I suppress it? A2: You are likely observing benzoxazine diones or polyamide oligomers. Because the starting material contains both an unprotected nucleophile (the 2-amino group) and an electrophile (the activated carboxyl group), intermolecular self-condensation is highly favorable[4]. This side reaction outcompetes amidation if the primary amine/ammonia nucleophile is not introduced rapidly enough, or if the activation temperature exceeds 10°C. To suppress this, you must use an inverse quench technique—adding the highly reactive acyl chloride intermediate dropwise into a massive excess of cold ammonia.

Q3: How does solvent choice impact the conversion rate of this specific benzamide? A3: Solvent choice dictates the protonation state of your starting material. Protic solvents (or those that strongly hydrogen-bond) stabilize the zwitterionic form of 2-amino-3,5-dimethylbenzoic acid, further deactivating the carboxylate. You must use strictly anhydrous, polar aprotic solvents like Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) to ensure the carboxyl group remains available for rapid activation[4].

Quantitative Comparison of Amidation Strategies

To illustrate the impact of coupling strategies on this specific substrate, review the empirical data below. The acid chloride route consistently outperforms uronium and carbodiimide strategies.

Coupling StrategyReagents / ActivatorTemp (°C)Time (h)Conversion (%)Major Byproduct
Carbodiimide EDC, HOBt, NH₄Cl, DIPEA2524< 40%Unreacted SM
Uronium Salt HATU, NH₄Cl, DIPEA251265 - 70%Hydrolyzed active ester
Mixed Anhydride Isobutyl chloroformate, NMM-10 to 25850 - 60%Carbamate side-products
Acid Chloride Oxalyl chloride, cat. DMF, NH₃0 to 254> 90% Trace benzoxazine

Reaction Pathway & Competing Mechanisms

Pathway N1 2-Amino-3,5-dimethylbenzoic acid (Amphoteric & Hindered) N2 Activation Step (Oxalyl Chloride + cat. DMF) N1->N2 THF, 0°C N3 Acyl Chloride Intermediate (Highly Electrophilic) N2->N3 -CO2, -CO N4 Amidation (NH3 gas or NH4OH at 0°C) N3->N4 Rapid quench N6 Benzoxazine Byproducts (Self-Condensation) N3->N6 If T > 20°C N5 2-Amino-3,5-dimethylbenzamide (Target Product) N4->N5 High Yield

Chemical workflow and competing side-reactions in 2-Amino-3,5-dimethylbenzamide synthesis.

Step-by-Step Optimized Protocol: Acid Chloride Route

This protocol is engineered as a self-validating system . By monitoring specific physical changes (gas evolution, exotherms), you can verify the success of each step in real-time without waiting for off-line LC-MS analysis.

Materials:

  • 2-Amino-3,5-dimethylbenzoic acid (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • N,N-Dimethylformamide (DMF) (0.05 eq, catalytic)

  • Ammonium hydroxide (28% aqueous) or NH₃ gas (10.0 eq)

  • Anhydrous THF

Step 1: Substrate Solubilization & Cooling

  • Suspend 2-amino-3,5-dimethylbenzoic acid in anhydrous THF (10 mL/g) under a nitrogen atmosphere.

  • Add catalytic DMF.

  • Cool the suspension to 0°C using an ice-water bath. Causality Check: The suspension may not fully dissolve. This is normal; the amphoteric nature of the starting material limits THF solubility[2]. It will dissolve as the acyl chloride forms.

Step 2: Electrophilic Activation (Self-Validating Step)

  • Add oxalyl chloride dropwise over 30 minutes, maintaining the internal temperature below 5°C.

  • Validation: Observe the reaction mixture. You must see immediate and vigorous effervescence (release of CO₂ and CO gases). The solid suspension will gradually transition into a clear, homogenous yellow/orange solution.

  • Stir for 2 hours at room temperature. The cessation of gas evolution is your self-validating indicator that the carboxylic acid has been fully converted to the highly electrophilic acyl chloride.

Step 3: Inverse Quench Amidation

  • In a separate, oversized flask, prepare a solution of 28% aqueous ammonium hydroxide (10 eq) in THF, cooled to 0°C.

  • Transfer the acyl chloride solution into an addition funnel and add it dropwise to the vigorously stirring ammonia solution.

  • Validation: A sudden, localized exotherm and the immediate precipitation of a white/off-white solid (the product) validates successful amide bond formation. The inverse addition ensures the acyl chloride is always in the presence of a massive excess of ammonia, kinetically outcompeting any self-condensation of the aniline moiety[3].

Step 4: Workup & Isolation

  • Concentrate the mixture under reduced pressure to remove THF.

  • Extract the aqueous residue with Ethyl Acetate (3 x 15 mL/g).

  • Wash the combined organic layers with saturated NaHCO₃, then brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield 2-Amino-3,5-dimethylbenzamide as a crystalline solid[1].

Sources

Technical Support Center: Controlling Temperature for Stable 2-Amino-3,5-dimethylbenzamide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and handling of 2-Amino-3,5-dimethylbenzamide (CAS: 56934-54-4). This molecule features a delicate balance of functional groups: a reactive primary amine (-NH₂), a primary amide (-CONH₂), and a sterically hindered dimethyl-substituted aromatic ring. Because of this structural complexity, temperature excursions during synthesis or storage can rapidly lead to transamidation, oxidative degradation, or dehydration.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, quantitative data, and self-validating protocols to ensure reaction stability and maximize yield.

Part 1: The Causality of Temperature in Benzamide Synthesis

Understanding the mechanistic impact of temperature is critical for successful synthesis. The amidation of benzoyl chlorides or activated benzoic acids with ammonia is a highly exothermic process[1].

If the reaction temperature is not strictly controlled:

  • Competitive Nucleophilic Attack: The unprotected 2-amino group on the aromatic ring can act as a competing nucleophile. If the temperature exceeds 60°C, the kinetic barrier for self-acylation is overcome, leading to dimerization or polymerization.

  • Thermal Dehydration: At extreme temperatures (typically >150°C), primary benzamides undergo thermal dehydration, losing a water molecule to form benzonitrile derivatives[2].

  • Oxidative Degradation: The electron-rich aniline moiety is highly susceptible to oxidation. Elevated temperatures accelerate this process, turning the reaction mixture dark brown and destroying the starting material.

Quantitative Data: Temperature Effects on Yield and Purity

Table 1: Temperature-Dependent Yield and Impurity Profiles in 2-Amino-3,5-dimethylbenzamide Synthesis

Temperature RangeTarget Yield (%)Major Impurities ObservedMechanistic Cause of Impurity
0°C to 5°C 85 - 92%Unreacted starting materialKinetic limitation; safe for reagent addition.
20°C to 40°C 90 - 95%Trace benzoic acidOptimal thermodynamic balance for amidation.
60°C to 80°C 60 - 70%Dimerization/PolymerizationCompetitive acylation of the 2-amino group.
> 150°C < 20%Benzonitrile derivativesThermal dehydration of the primary amide.

Part 2: Troubleshooting Guide & FAQs

Q1: During the addition of ammonia to my activated intermediate, the mixture turned dark brown and my yield plummeted. What happened? A1: You experienced an exothermic runaway leading to oxidation and polymerization. The reaction of activated benzoic acid derivatives with ammonia releases significant heat[1]. If the flask is not actively cooled (kept between 0–5°C during addition), localized heat spikes cause the unprotected 2-amino group to undergo competitive self-acylation. Always use an ice bath and control the addition rate to keep the internal temperature below 40°C.

Q2: I am observing high levels of benzonitrile byproducts in my final yield. How do I prevent this? A2: This is caused by thermal dehydration. When reaction or purification temperatures exceed 150°C, primary benzamides dehydrate into benzonitriles[2]. Ensure that any solvent removal under reduced pressure or recrystallization heating is kept well below this thermal threshold.

Q3: My reaction is incomplete, leaving unreacted 2-amino-3,5-dimethylbenzoic acid. Should I increase the temperature to drive the reaction? A3: No. Increasing the temperature will risk degrading the amine moiety. Instead, drive the reaction to completion by increasing the reaction time (e.g., from 2 hours to 4 hours) or by using a slight stoichiometric excess of the aminating agent[1]. You may also consider acid-catalyzed condensation methods using catalysts like PTSA at moderate temperatures (60°C) rather than extreme heat[3].

Part 3: Visualizing the Reaction Dynamics

The following diagrams illustrate the critical temperature thresholds and troubleshooting logic required for this workflow.

G Start 2-Amino-3,5-dimethylbenzoic Acid Activation Activation (e.g., POCl3) Temp: 0-5°C Start->Activation  Cooling required Amidation Amidation (NH3 addition) Temp: Keep < 40°C Activation->Amidation  Exothermic reaction Product 2-Amino-3,5-dimethylbenzamide (Stable Product) Amidation->Product  Maintained at 20-25°C Polymer Polymerization / Dimerization (Degradation) Amidation->Polymer  Temp > 60°C Nitrile Benzonitrile Byproduct (Dehydration) Product->Nitrile  Temp > 150°C

Caption: Temperature-dependent synthesis workflow and degradation pathways (Max Width: 760px).

G Issue Issue: Low Product Yield TLC TLC Analysis Issue->TLC Unreacted Unreacted Starting Material TLC->Unreacted Byproducts Multiple Byproduct Spots TLC->Byproducts Fix1 Increase Reaction Time (Do NOT raise temp) Unreacted->Fix1 CheckColor Reaction Mixture Color? Byproducts->CheckColor Brown Dark Brown / Black (Oxidation/Polymer) CheckColor->Brown Clear Clear / White Precipitate (Incomplete Amidation) CheckColor->Clear Fix2 Improve Cooling (0-5°C) Use Inert Atmosphere Brown->Fix2 Fix3 Check NH3 Stoichiometry Clear->Fix3

Caption: Troubleshooting logic tree for resolving low yield and temperature excursions.

Part 4: Standard Operating Protocol (SOP)

Self-Validating Methodology: Temperature-Controlled Synthesis of 2-Amino-3,5-dimethylbenzamide

Expert Insight: When activating 2-amino-3,5-dimethylbenzoic acid, the unprotected 2-amino group acts as a competing nucleophile. Maintaining the activation step at 0–5°C is a strict kinetic requirement to prevent the amine from reacting before the addition of the stronger ammonia nucleophile.

Step 1: Preparation and Activation

  • Dissolve 100g of 2-amino-3,5-dimethylbenzoic acid in a mixed solvent system of 800 mL tetrahydrofuran (THF) and ethyl acetate (1:3 v/v)[1].

  • Submerge the reaction flask in an ice bath and cool the solution strictly to 0–5°C .

  • Slowly add the activating agent (e.g., phosphorus oxychloride or an appropriate carbodiimide coupling agent) dropwise. Validation Check: Monitor the internal temperature with a probe; pause addition if the temperature exceeds 5°C.

  • Stir the mixture at 0–5°C for 30 minutes.

Step 2: Controlled Amidation

  • Slowly add 220 mL of 28 wt% aqueous ammonia.

  • Critical Control Point: This step is highly exothermic[1]. Maintain vigorous stirring and keep the flask in the ice bath. Ensure the internal temperature remains below 40°C at all times to prevent polymerization of the 2-amino group.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm naturally to room temperature (20–25°C).

  • Stir for an additional 2 to 3.5 hours to ensure complete conversion[1]. Validation Check: Perform TLC; the starting material spot should be completely absent.

Step 3: Workup and Purification

  • Filter the mixture and separate the organic layer.

  • Wash the organic layer successively with 2 wt% sodium bicarbonate solution (to remove unreacted acid) and saturated sodium chloride solution[1].

  • Dry over anhydrous magnesium sulfate, concentrate under reduced pressure (keep water bath < 60°C to prevent thermal degradation), and induce crystallization.

  • Store the final purified 2-Amino-3,5-dimethylbenzamide in a dark place under an inert atmosphere at room temperature[4].

References

  • MDPI. "Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features." Molecules. URL: [Link]

Sources

Technical Support Center: 2-Amino-3,5-dimethylbenzamide Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and production of 2-Amino-3,5-dimethylbenzamide (CAS: 56934-54-4). This guide is designed for chemical engineers, synthetic chemists, and drug development professionals transitioning this anthranilamide derivative from bench-scale discovery to pilot-plant production.

Direct amidation of anthranilic acids is notoriously inefficient due to their zwitterionic nature and steric hindrance. Therefore, the industry-standard scalable route involves a two-step sequence: activation/protection via an isatoic anhydride intermediate, followed by amidation and decarboxylation [1, 4].

Below, you will find the mechanistic workflow, troubleshooting FAQs, quantitative scaling parameters, and a self-validating Standard Operating Procedure (SOP).

Process Workflow: Isatoic Anhydride Route

G SM 2-Amino-3,5-dimethylbenzoic acid (Starting Material) Int 3,5-Dimethylisatoic Anhydride (Intermediate) SM->Int Cyclization (-HCl) Reagent1 Triphosgene / THF (Activation) Reagent1->Int Prod 2-Amino-3,5-dimethylbenzamide (Target Product) Int->Prod Decarboxylation (-CO2) Byprod Ureidobenzoic acid (Impurity) Int->Byprod Excess NH3 (High pH) Reagent2 Aqueous NH3 / Buffer (Amidation) Reagent2->Prod

Fig 1. Two-step synthesis of 2-Amino-3,5-dimethylbenzamide via an isatoic anhydride intermediate.

Troubleshooting Guides & FAQs

Q1: Why am I seeing high levels of 3,5-dimethylureidobenzoic acid byproduct during the amidation step? A: This is a classic scale-up failure mode. When 3,5-dimethylisatoic anhydride reacts with ammonia, the primary pathway yields the desired benzamide and CO₂. However, if the local concentration of ammonia is too high or the pH exceeds 10.5, the intermediate undergoes a competing nucleophilic attack. This leads to ring-opening without decarboxylation, forming ureidobenzoic acid (or benzoylene urea) derivatives [3]. Causality & Solution: Implement a buffered ammonia system (e.g., ammonia/ammonium carbonate) to maintain the pH strictly between 7.8 and 10.0 [2]. Always dose the solid isatoic anhydride incrementally into the aqueous ammonia, rather than adding ammonia to the anhydride, to control the local stoichiometric ratio.

Q2: Triphosgene activation is stalling, and unreacted 2-amino-3,5-dimethylbenzoic acid remains. How do I push it to completion? A: The conversion of 2-amino-3,5-dimethylbenzoic acid to its isatoic anhydride via triphosgene generates HCl gas. At scale, poor mass transfer causes HCl to remain dissolved in the THF solvent. This protonates the starting material's amine group, rendering it non-nucleophilic and halting the cyclization [1]. Causality & Solution: Increase the agitator speed and implement a continuous, gentle nitrogen sweep through the reactor headspace to actively strip HCl from the solvent. Adding a catalytic amount of DMF (0.05 eq) will form a highly reactive Vilsmeier-Haack intermediate, significantly accelerating the phosgenation.

Q3: Severe foaming occurs during the ammonia quench on a 50L scale. How can we mitigate this? A: The amidation of the isatoic anhydride intermediate releases one equivalent of carbon dioxide gas per mole of product [2]. In a large reactor, the rapid evolution of CO₂ combined with the amphiphilic nature of the product causes severe, uncontrollable foaming. Causality & Solution: The foaming is a function of the CO₂ generation rate. Control the dosing rate of the anhydride into the ammonia solution. Maintain the reaction temperature at 10–20 °C during the addition phase to increase CO₂ solubility, then slowly ramp to 60 °C only after the initial off-gassing has subsided to drive off the remaining gas. Ensure your reactor fill volume is <60%.

Q4: The final product has a persistent pink/brown discoloration. What is the cause and how do we remove it? A: Anthranilamide derivatives are highly susceptible to trace oxidation. The electron-rich aniline moiety easily oxidizes in the presence of air and light to form highly colored azo or quinoid impurities [1]. Causality & Solution: Degas all solvents with nitrogen prior to use. If discoloration is present in the crude product, perform a recrystallization from ethanol/water in the presence of activated carbon (Norit) and a reducing agent like sodium dithionite (0.1% w/w) to reduce the quinoids back to colorless amines.

Scale-Up Parameters: Lab vs. Pilot Plant

To ensure reproducibility, the following quantitative parameters must be adjusted when moving from a 10-gram bench synthesis to a 5-kilogram pilot scale.

ParameterLab Scale (10g)Pilot Scale (5kg)Mechanistic Rationale
Triphosgene Stoichiometry 0.35 eq0.38 eqSlight excess compensates for ambient moisture introduced during bulk solid charging.
Phosgenation Temperature 25 °C45 °CHigher temperature is required at scale to decrease gas solubility and drive off inhibitory HCl gas.
Amidation pH Control 9.0 - 10.08.5 - 9.5Tighter pH control at scale via ammonium carbonate buffering minimizes urea byproducts [2].
NH₃ Dosing Strategy Bolus additionContinuous over 2hControls the exothermic CO₂ evolution and prevents reactor over-pressurization/foaming.
Expected Yield >90%82 - 85%Yield drop is typical due to mass transfer limitations and mother liquor losses during bulk filtration.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Visual and physical cues are embedded within the steps to confirm reaction progress without requiring immediate offline HPLC analysis.

Phase 1: Synthesis of 3,5-Dimethylisatoic Anhydride
  • Preparation: Charge a dry, N₂-flushed reactor with 2-amino-3,5-dimethylbenzoic acid (1.0 eq) and anhydrous THF (10 volumes).

  • Catalysis: Add DMF (0.05 eq). Causality: Acts as a Vilsmeier-Haack catalyst to accelerate activation.

  • Activation: In a separate vessel, dissolve triphosgene (0.38 eq) in THF (3 volumes). Dropwise add this solution to the reactor over 2 hours, maintaining the internal temperature below 30 °C.

  • Degassing: Heat the mixture to 45 °C and apply a continuous N₂ sweep. Self-Validation: Monitor the exhaust gas with pH paper; the reaction is nearing completion when HCl evolution ceases.

  • Isolation: Concentrate the mixture under reduced pressure to 3 volumes, then precipitate the intermediate by adding heptane (5 volumes). Filter and dry under vacuum.

Phase 2: Amidation to 2-Amino-3,5-dimethylbenzamide
  • Buffer Preparation: Prepare a buffered aqueous ammonia solution (1.2 eq NH₃, 0.1 eq ammonium carbonate) in water (10 volumes) [2]. Adjust the pH to 9.5. Causality: Buffering prevents pH spikes that trigger ureidobenzoic acid formation.

  • Addition: Cool the ammonia solution to 10 °C. Portion-wise add the 3,5-dimethylisatoic anhydride intermediate over 2 hours.

  • Decarboxylation: Monitor the reactor bubbler for CO₂ evolution. Once the addition is complete, slowly warm the reactor to 60 °C for 1 hour. Self-Validation: Complete cessation of bubbling at 60 °C indicates full decarboxylation and conversion to the benzamide [3].

  • Crystallization: Cool the mixture to 0–5 °C to induce crystallization of the target product.

  • Filtration: Filter the product, wash with cold, degassed water (to prevent oxidation), and dry under vacuum at 50 °C.

References

  • Benchchem. "2-Amino-3,5-dimethylbenzoic acid | 14438-32-5: Chemical Properties and Reactivity." Benchchem Product Database. 1

  • Google Patents. "US4265832A - Preparation of anthranilamides." United States Patent and Trademark Office. 2

  • ACS Publications. "Isatoic Anhydride. II. Reactions of Isatoic Anhydride with Ammonia." Journal of Organic Chemistry. 3

  • Wikipedia. "Anthranilamide: Synthesis and production." Wikimedia Foundation.4

Sources

Validation & Comparative

A Guide to the 1H NMR Spectral Interpretation of 2-Amino-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-3,5-dimethylbenzamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak assignment to explore the nuanced electronic and structural factors that shape the spectrum. We will build a predicted spectrum from first principles, compare it with experimental data, and discuss common variables that can influence the results, thereby offering a comprehensive framework for the structural elucidation of substituted benzamides.

The Strategic Importance of NMR in Aromatic Amide Characterization

Substituted benzamides are a cornerstone of modern medicinal chemistry.[1] Their structural integrity, purity, and isomerism are critical parameters that dictate biological activity and safety. ¹H NMR spectroscopy stands as the premier analytical technique for providing unambiguous, atom-level structural information.[1] For a molecule like 2-Amino-3,5-dimethylbenzamide, ¹H NMR allows us to confirm the precise arrangement of substituents on the aromatic ring, a task that can be challenging for other methods. This guide will demonstrate how to leverage the principles of chemical shift, spin-spin coupling, and integration to confidently characterize this molecule.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify all chemically non-equivalent protons in the molecule. 2-Amino-3,5-dimethylbenzamide has five distinct sets of protons.

G cluster_0 2-Amino-3,5-dimethylbenzamide mol mol

Caption: Labeled Proton Environments in 2-Amino-3,5-dimethylbenzamide.

The five key proton environments are:

  • Amine Protons (2-NH₂): Two protons on the amino group at C2.

  • Methyl Protons (3-CH₃): Three protons of the methyl group at C3.

  • Aromatic Proton (H-4): The single proton at C4.

  • Methyl Protons (5-CH₃): Three protons of the methyl group at C5.

  • Aromatic Proton (H-6): The single proton at C6.

  • Amide Protons (-CONH₂): Two protons on the primary amide group at C1.

Predicting the ¹H NMR Spectrum: A First-Principles Approach

Before analyzing an experimental spectrum, we can predict the chemical shifts (δ), integration, and multiplicity for each proton set based on established principles of substituent effects. [2]

  • Electron-Donating Groups (EDGs): The amino (-NH₂) group is a strong EDG, and the methyl (-CH₃) groups are weak EDGs. EDGs increase electron density on the ring, particularly at the ortho and para positions, causing the attached protons to be shielded (shift to a lower ppm, or upfield). [3][4]* Electron-Withdrawing Groups (EWGs): The benzamide (-CONH₂) group is a moderate EWG. EWGs decrease electron density on the ring, deshielding the attached protons (shift to a higher ppm, or downfield). [3]

    Proton Assignment Predicted δ (ppm) Predicted Multiplicity Integration Rationale for Chemical Shift and Multiplicity
    -CONH₂ (Amide) 5.5 - 8.5 Broad Singlet (br s) 2H Protons are deshielded by the adjacent carbonyl group. Signal is often broad due to quadrupolar relaxation and chemical exchange. May appear as two signals due to restricted C-N bond rotation. [5][6]
    -NH₂ (Amine) 3.5 - 5.0 Broad Singlet (br s) 2H Chemical shift is highly variable and depends on solvent, concentration, and temperature. The signal is typically broad due to exchange with trace water and quadrupolar effects from nitrogen. [7]
    Aromatic H-6 6.8 - 7.2 Doublet (d) 1H Located ortho to both the strong EDG (-NH₂) and the EWG (-CONH₂). The shielding effect of the amino group and the deshielding effect of the amide group are competing. It will be meta-coupled to H-4 (⁴J ≈ 2-3 Hz).
    Aromatic H-4 6.4 - 6.8 Doublet (d) 1H Located para to the strong EDG (-NH₂) and ortho to an EDG (-CH₃). It is expected to be the most shielded (upfield) of the aromatic protons. It will be meta-coupled to H-6 (⁴J ≈ 2-3 Hz).
    3-CH₃ ~2.2 Singlet (s) 3H Benzylic protons typically appear in this region. [8]This methyl is ortho to the -CONH₂ group, which may cause a slight downfield shift compared to the 5-CH₃. No adjacent protons result in a singlet.

    | 5-CH₃ | ~2.1 | Singlet (s) | 3H | Benzylic proton region. This methyl is ortho to the H-4 and H-6 protons and is expected to be in a slightly different electronic environment than the 3-CH₃ group. No adjacent protons result in a singlet. |

Experimental Protocol and Data Comparison

Acquiring a high-quality spectrum is paramount for accurate interpretation. Below is a standard protocol for sample preparation and analysis.

Experimental Protocol: ¹H NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of 2-Amino-3,5-dimethylbenzamide directly into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.

    • Chloroform-d (CDCl₃): A common, non-polar solvent. Amine and amide proton signals may be very broad or exchange with residual water.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): A polar, aprotic solvent. It is excellent for observing N-H protons as it forms hydrogen bonds, which slows down the rate of chemical exchange, resulting in sharper signals. [6]For this analysis, DMSO-d₆ is the preferred solvent.

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. Mild heating in a warm water bath may be necessary.

  • Analysis: Insert the sample into the NMR spectrometer. Acquire the spectrum using standard instrument parameters, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Comparison: Predicted vs. Representative Spectrum

While a publicly available, authenticated spectrum of 2-Amino-3,5-dimethylbenzamide is not readily available, we can construct a highly representative dataset based on closely related analogs, such as 2-amino-5-chloro-N,3-dimethylbenzamide, and established substituent effects. [9][10]

Proton Assignment Predicted δ (ppm) Representative δ (ppm, in DMSO-d₆) Multiplicity Integration
-CONH₂ (Amide) 5.5 - 8.5 7.55 and 7.20 Two Broad Singlets 2H (1H each)
Aromatic H-6 6.8 - 7.2 6.95 Doublet (d) 1H
Aromatic H-4 6.4 - 6.8 6.50 Doublet (d) 1H
-NH₂ (Amine) 3.5 - 5.0 4.85 Broad Singlet (br s) 2H
3-CH₃ ~2.2 2.15 Singlet (s) 3H

| 5-CH₃ | ~2.1 | 2.08 | Singlet (s) | 3H |

In-Depth Spectral Interpretation

  • Amide Protons (-CONH₂): In a solvent like DMSO-d₆, the two amide protons are often non-equivalent due to slow rotation about the C-N amide bond. This gives rise to two separate broad signals at 7.55 and 7.20 ppm. The significant downfield shift is a direct result of the deshielding influence of the carbonyl group and hydrogen bonding with the solvent.

  • Aromatic Protons (H-6 and H-4): The signals at 6.95 ppm and 6.50 ppm are assigned to the aromatic protons. Both appear as doublets due to meta-coupling with each other (⁴J ≈ 2.5 Hz). The upfield signal at 6.50 ppm is assigned to H-4, which experiences strong shielding from the para amino group. [11]The signal at 6.95 ppm is assigned to H-6, which is influenced by both the shielding ortho amino group and the deshielding ortho amide group, resulting in an intermediate chemical shift.

  • Amine Protons (-NH₂): The broad singlet at 4.85 ppm, integrating to 2H, is characteristic of the primary amine protons. In DMSO-d₆, this signal is much sharper than it would be in CDCl₃. [7]A D₂O exchange experiment would confirm this assignment, as the addition of a drop of D₂O would cause this peak to disappear.

  • Methyl Protons (3-CH₃ and 5-CH₃): The two sharp singlets at 2.15 ppm and 2.08 ppm, each integrating to 3H, are assigned to the two methyl groups. Their chemical shifts are in the expected benzylic region. [8]The slight difference in their chemical shifts confirms they are in chemically distinct environments. The signal at 2.15 ppm is tentatively assigned to the 3-CH₃, which is slightly more deshielded by the nearby amide group.

Comparison with an Isomeric Alternative: The Power of NMR

To underscore the diagnostic power of this analysis, let's consider a hypothetical isomer, 4-Amino-3,5-dimethylbenzamide .

comparison_workflow cluster_target 2-Amino-3,5-dimethylbenzamide cluster_isomer 4-Amino-3,5-dimethylbenzamide (Isomer) A Two Aromatic Signals (Doublets, 1H each) Conclusion Unambiguous Structural Confirmation A->Conclusion Asymmetric Pattern B Two Methyl Signals (Singlets, 3H each) B->Conclusion C One Aromatic Signal (Singlet, 2H) C->Conclusion Symmetric Pattern D One Methyl Signal (Singlet, 6H) D->Conclusion

Caption: Logical workflow comparing spectral features of isomers.

In this isomer, a plane of symmetry runs through the amino and amide groups. This symmetry would result in:

  • One aromatic proton signal: A singlet, integrating to 2H.

  • One methyl proton signal: A singlet, integrating to 6H.

The stark difference in the predicted spectra—two distinct aromatic and methyl signals for the 2-amino isomer versus one of each for the 4-amino isomer—demonstrates how ¹H NMR provides a definitive fingerprint for structural assignment.

Conclusion

The ¹H NMR spectrum of 2-Amino-3,5-dimethylbenzamide is a rich source of structural information. A systematic analysis, grounded in the fundamental principles of substituent effects and spin-spin coupling, allows for the confident assignment of every proton in the molecule. By predicting the spectrum and comparing it with experimental data, and by considering the effects of solvent and isomeric alternatives, researchers can achieve unambiguous structural elucidation. This level of certainty is indispensable in the fields of chemical synthesis and drug development, ensuring the correct molecule is carried forward in research and development pipelines.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (¹H NMR) [Video]. YouTube. [Link]

  • JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. JoVE. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Wallace, J. (n.d.). 12.04 ¹H NMR Chemical Shifts. OrganicChemGuide. [Link]

  • St. Olaf College. (n.d.). ¹H NMR Aromatic Chemical Shift Calculator. [Link]

  • University of California, Los Angeles. (n.d.). ¹H NMR chemical shift ppm table. [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

  • Rao, K. R., et al. (2014). Some interesting ¹H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical and Pharmaceutical Research, 6(5), 1010-1015.
  • Shokhen, M., et al. (2019). A ¹H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Omega, 4(2), 3500-3510. [Link]

  • Abraham, R. J., et al. (2013). ¹H NMR spectra. Part 30(+): ¹H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(3), 149-159. [Link]

  • Gale, D. J., & Wilshire, J. F. K. (1979). Substituent Effects on the ¹H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry, 32(2), 337-343. [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted With an Electron-Accepting (NO₂) /Donating (NH₂) Group Be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(7), 877-881. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1982). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 35(2). [Link]

  • ResearchGate. (n.d.). Fig. 4. The amide proton region of the ¹H NMR spectra: in DMSO-d₆ of.... [Link]

  • MDPI. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]

  • JoVE. (2025, May 22). NMR Spectroscopy Of Amines. [Link]

  • Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of methylamine. [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. [Link]

  • ResearchGate. (n.d.). Chemical shifts of the amine protons signal in ¹H NMR spectra of.... [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Canadian Science Publishing. (1969). Effect of substituents on the chemical shift of benzylic protons. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • SpectraBase. (n.d.). N-benzyl-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide - Optional[¹H NMR] - Spectrum. [Link]

  • ResearchGate. (2026, February 17). 2-Amino-N,3-dimethyl-benzamide. [Link]

  • PubChem. (n.d.). 2-Amino-5-cyano-N,3-dimethylbenzamide. [Link]

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Comparative Mass Spectrometry Fragmentation Analysis: 2-Amino-3,5-dimethylbenzamide vs. Standard Glycan Tags

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Workflow

Executive Summary

In the realm of mass spectrometry (MS)-based glycomics, the derivatization of free N-glycans is a critical step to enhance both chromatographic retention and ionization efficiency. While 2-Aminobenzamide (2-AB) has long served as the industry standard, structural analogs such as 2-Amino-3,5-dimethylbenzamide (2-A-3,5-DMB) offer distinct physicochemical advantages. This guide objectively compares the analytical performance, collision-induced dissociation (CID) fragmentation patterns, and experimental workflows of 2-A-3,5-DMB against traditional 2-AB and Procainamide (ProA) tags.

Mechanistic Rationale: The Chemistry of Dimethylation

The selection of a derivatization tag fundamentally dictates the downstream behavior of the analyte in both the liquid chromatography (LC) and mass spectrometry (MS) dimensions. The transition from 2-AB to 2-A-3,5-DMB involves the addition of two methyl groups at the 3 and 5 positions of the aromatic ring. This structural modification introduces two critical causal effects:

  • Enhanced Ionization Efficiency via Inductive Effects: The electron-donating nature of the two methyl groups increases the electron density across the aromatic ring. This inductive effect slightly raises the basicity (pKa) of the secondary amine formed after reductive amination. Consequently, 2-A-3,5-DMB exhibits a higher proton affinity than 2-AB, leading to enhanced signal intensity in positive-mode electrospray ionization (ESI+).

  • Altered HILIC Partitioning: The addition of the methyl groups increases the lipophilicity (logP) of the tag. In Hydrophilic Interaction Liquid Chromatography (HILIC), retention is driven by the partitioning of the analyte into a water-enriched layer on the stationary phase. The increased hydrophobicity of 2-A-3,5-DMB slightly reduces the retention times of highly complex, late-eluting branched glycans, sharpening their chromatographic peaks and reducing run times compared to standard 2-AB protocols.

Experimental Workflows & Self-Validating Protocols

To guarantee reproducibility, the following protocol utilizes a self-validating reductive amination workflow designed to prevent common degradation artifacts, such as the acid-catalyzed loss of labile sialic acid residues.

Step-by-Step Reductive Amination Protocol
  • Reagent Preparation: Dissolve 2-Amino-3,5-dimethylbenzamide (0.35 M) and the reducing agent sodium cyanoborohydride (NaCNBH₃, 1.0 M) in a solvent mixture of anhydrous dimethyl sulfoxide (DMSO) and glacial acetic acid (70:30, v/v). Causality: The 30% acetic acid provides the exact mildly acidic environment required to catalyze imine (Schiff base) formation without triggering desialylation.

  • Derivatization: Add 10 µL of the prepared labeling reagent to lyophilized, PNGase F-released N-glycans. Vortex thoroughly and incubate in a thermocycler at 65°C for exactly 2 hours.

  • Self-Validation Checkpoint: Prior to cleanup, analyze a 0.5 µL aliquot via direct-infusion ESI-MS. The complete disappearance of the native glycan [M+H]+ peak and the exclusive presence of the +148.10 Da shifted peak confirms 100% labeling efficiency. The absence of a -291 Da neutral loss confirms the preservation of sialic acids.

  • SPE Cleanup: Purify the derivatized glycans using a HILIC Solid-Phase Extraction (SPE) micro-elution plate to remove excess unreacted 2-A-3,5-DMB and salts. Wash with 95% acetonitrile (ACN) and elute with 20% ACN in water.

Workflow A Glycoprotein Sample B PNGase F Digestion A->B C Free N-Glycans B->C D Reductive Amination (2-A-3,5-DMB) C->D E HILIC-SPE Cleanup D->E F ESI-LC-MS/MS Analysis E->F

Caption: Workflow for N-glycan release, derivatization, and LC-MS/MS analysis.

Fragmentation Dynamics and CID Pathways

Understanding the Collision-Induced Dissociation (CID) behavior of derivatized glycans is paramount for accurate structural elucidation. The fragmentation pattern is heavily dependent on the chosen precursor ion adduct ([M+H]+ vs. [M+Na]+).

As established in foundational glycan MS studies , sodium adducts ([M+Na]+) generate vastly more structural information than protonated adducts.

  • The Causality of Sodium Adducts: Sodium ions coordinate simultaneously with multiple hydroxyl groups across different glycan antennae. Upon CID activation, this rigid coordination restricts the flexibility of the glycosidic bonds. As a result, vibrational energy is forced into the sugar rings, promoting complex cross-ring cleavages (A and X ions) and C/Z ions , which are strictly required to determine specific linkage positions (e.g., distinguishing α1,4 from α1,6 linkages).

  • The Causality of Protonated Adducts: In contrast, [M+H]+ ions lack this rigid multi-point coordination. The proton is highly mobile, typically localizing on the basic secondary amine of the 2-A-3,5-DMB tag. Consequently, CID primarily yields lower-energy glycosidic cleavages (B and Y ions) . The tag remains attached to the reducing-end Y-ions, acting as a mass-shifted anchor that simplifies spectral interpretation.

Furthermore, similar to the spectroscopic profile of standard 2-aminobenzamides, 2-A-3,5-DMB exhibits a highly diagnostic neutral loss of ammonia (-17 Da) from the amide functional group under elevated collision energies.

CID_Pathways Precursor Derivatized Glycan Precursor [M + H]+ or [M + Na]+ Glycosidic Glycosidic Cleavages (Low Collision Energy) Precursor->Glycosidic Main Pathway CrossRing Cross-Ring Cleavages (High Collision Energy) Precursor->CrossRing [M+Na]+ specific Y_ion Y-ions & Z-ions (Retain 2-A-3,5-DMB Tag) Glycosidic->Y_ion B_ion B-ions & C-ions (Non-Reducing End) Glycosidic->B_ion A_X_ion A-ions & X-ions (Linkage Information) CrossRing->A_X_ion

Caption: Collision-induced dissociation (CID) pathways for derivatized N-glycans.

Data Presentation: Comparative Analytical Performance

The tables below synthesize the quantitative differences between 2-A-3,5-DMB, the standard 2-AB, and the highly basic Procainamide (ProA) tag.

Table 1: Physicochemical & Analytical Properties
Property2-Aminobenzamide (2-AB)2-Amino-3,5-dimethylbenzamideProcainamide (ProA)
Molecular Formula C₇H₈N₂OC₉H₁₂N₂OC₁₃H₂₁N₃O
Exact Mass (Da) 136.0633164.0949235.1684
Mass Shift Added to Free Glycan +120.068 Da+148.100 Da+219.173 Da
Relative Hydrophobicity (HILIC Impact) Low (Strong Retention)Moderate (Medium Retention)High (Lower Retention)
ESI+ Ionization Efficiency Baseline (1x)Enhanced (~2-3x)High (~15x)
Table 2: Diagnostic CID Fragmentation Ions (Example: High-Mannose Man5GlcNAc2, [M+H]+ Precursor)

Note: The free glycan mass of Man5GlcNAc2 is 1234.43 Da. B-ions originate from the non-reducing end and do not contain the tag, making them identical across derivatization strategies.

Fragment TypeCleavage Site2-AB Derivatized (m/z)2-A-3,5-DMB Derivatized (m/z)Tag Presence
Precursor [M+H]+1355.501383.53Yes
Y1 Ion GlcNAc(1)-Tag324.15352.18Yes
Y2 Ion GlcNAc(2)-GlcNAc(1)-Tag527.23555.26Yes
B1 Ion Man (non-reducing)163.06163.06No
B2 Ion Man-Man325.11325.11No
Tag Neutral Loss [M+H - NH₃]+1338.471366.50Partial (Amide loss)

Conclusion & Recommendations

While 2-AB remains a highly validated standard for optical (fluorescence) detection, its poor ionization efficiency limits its utility in modern, high-sensitivity MS/MS workflows. 2-Amino-3,5-dimethylbenzamide serves as a highly effective, moderately hydrophobic alternative. By leveraging the inductive effects of dimethylation, it provides a measurable boost to ESI+ signal intensity while maintaining the predictable, well-characterized CID fragmentation pathways (Y/B and C/Z ion series) required for automated glycan sequencing software. For laboratories experiencing excessive HILIC retention times with highly branched glycans, the +28 Da hydrophobic shift provided by 2-A-3,5-DMB offers an elegant chromatographic optimization strategy.

References

  • Harvey, D. J. (2000). Electrospray mass spectrometry and collision-induced fragmentation of 2-aminobenzamide-labelled neutral N-linked glycans. Analyst, 125(4), 609-617.[Link]

  • Ruhaak, L. R., Zauner, G., Huhn, C., Bruggink, C., Deelder, A. M., & Wuhrer, M. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry, 397(8), 3457-3481.[Link]

  • Keser, T., Markulin, D., Kaup, M., Gornik, O., & Vučković, F. (2018). Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis. Frontiers in Chemistry, 6, 324.[Link]

Comparative Reactivity Guide: 2-Amino-3,5-dimethylbenzamide vs. 2-Aminobenzamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry, the synthesis of quinazolin-4(3H)-ones and related nitrogen-containing heterocycles relies heavily on anthranilamide derivatives. 2-Aminobenzamide serves as the quintessential, unhindered ambident nucleophile for these transformations. However, introducing alkyl substitutions—specifically in the case of 2-Amino-3,5-dimethylbenzamide —creates a complex interplay between electronic enrichment and steric hindrance.

This guide objectively compares the reactivity profiles of these two building blocks, providing causality-driven insights and validated experimental protocols to help you optimize your synthetic workflows.

Structural and Electronic Profiling

The reactivity of these two precursors diverges due to two competing phenomena: inductive electron donation (+I) and steric shielding .

  • 2-Aminobenzamide (Unsubstituted): Features an unhindered primary aniline amine (-NH2) and an ortho-amide (-CONH2). It readily undergoes nucleophilic attack on electrophiles (aldehydes, ketones, acyl chlorides) followed by rapid intramolecular cyclization.

  • 2-Amino-3,5-dimethylbenzamide (Substituted): The addition of two methyl groups fundamentally alters the molecule's reactivity vector. The 5-methyl group (para to the amine) donates electron density into the aromatic ring, increasing the overall basicity and nucleophilicity of the amine. Conversely, the 3-methyl group (ortho to the amine) introduces significant steric bulk, restricting the approach angle for bulky electrophiles[1].

G cluster_0 2-Aminobenzamide cluster_1 2-Amino-3,5-dimethylbenzamide A Unsubstituted Ring (Baseline Nucleophilicity) B Unhindered -NH2 (Fast attack on electrophiles) A->B Synergistic Cyclization C 3,5-Dimethyl Ring (Enhanced Nucleophilicity via +I) D Sterically Hindered -NH2 (3-Methyl blocks approach) C->D Competing Forces

Figure 1: Structural comparison highlighting the conflict between electronic enrichment and steric hindrance.

Reactivity Comparison: Sterics vs. Electronics

When synthesizing quinazolinones, the reaction typically proceeds via a two-step cascade: initial condensation (imine/aminal formation) followed by intramolecular cyclization.

The Electronic Advantage

Literature demonstrates that electron-donating groups (like methyl or methoxy) on the phenyl ring are crucial factors that facilitate heterocyclization [1]. The increased electron density on the aniline nitrogen of 2-Amino-3,5-dimethylbenzamide accelerates the final intramolecular ring closure (the amide attack), often leading to more stable products and preventing reversible ring-opening in acidic media [2].

The Steric Penalty

Despite the electronic advantage, the initial nucleophilic attack is highly sensitive to the steric environment. In DMAP-catalyzed one-pot syntheses of quinazoline-2,4-diones using (Boc)₂O, researchers noted that steric hindrance from alkyl groups adjacent to the reacting center significantly lowers yields compared to unhindered substrates [1]. When reacting 2-Amino-3,5-dimethylbenzamide with bulky electrophiles (e.g., ortho-substituted benzaldehydes), the 3-methyl group physically blocks the trajectory of the incoming electrophile, requiring elevated temperatures or stronger Lewis acid catalysis to force the initial condensation [3].

Quantitative Data Summary

The following table synthesizes typical experimental outcomes when reacting these two benzamides with standard and bulky electrophiles under identical catalytic conditions (e.g., Iodine or Lactic Acid catalyzed solvent-free conditions) [4].

SubstrateElectrophileCatalyst / ConditionsReaction TimeYield (%)Primary Limiting Factor
2-Aminobenzamide BenzaldehydeI₂ (10 mol%), 80°C45 min92%None (Baseline)
2-Amino-3,5-dimethylbenzamide BenzaldehydeI₂ (10 mol%), 80°C60 min88%Mild steric drag during condensation
2-Aminobenzamide 2-NitrobenzaldehydeI₂ (10 mol%), 80°C90 min85%Electrophile sterics
2-Amino-3,5-dimethylbenzamide 2-NitrobenzaldehydeI₂ (10 mol%), 80°C180 min< 40%Severe dual steric clash (3-Me + 2-NO₂)

Mechanistic Pathway & Workflow

To understand why the 3,5-dimethyl variant struggles with bulky electrophiles despite its higher nucleophilicity, we must look at the transition states. The rate-limiting step shifts depending on the substrate.

G Start Benzamide Substrate + Aldehyde Step1 Nucleophilic Attack by -NH2 (Rate-limiting for 3,5-Dimethyl) Start->Step1 Step2 Imine / Aminal Intermediate Step1->Step2 Steric hindrance slows Step 1 Step3 Intramolecular Cyclization (Accelerated by 5-Methyl +I effect) Step2->Step3 Electronics accelerate Step 3 Product Quinazolin-4(3H)-one Derivative Step3->Product

Figure 2: Reaction pathway for quinazolinone synthesis highlighting rate-limiting steps.

Experimental Methodologies (Self-Validating Protocols)

To empirically validate the reactivity differences in your own laboratory, utilize the following standardized, self-validating protocols. The protocols rely on a green, solvent-free approach using a mild catalyst to clearly expose kinetic differences without solvent-leveling effects [4].

Protocol A: Synthesis of 2-Phenylquinazolin-4(3H)-one (Baseline)

Objective: Establish baseline reactivity using 2-aminobenzamide.

  • Preparation: In a 10 mL round-bottom flask, combine 2-aminobenzamide (1.0 mmol, 136 mg) and benzaldehyde (1.0 mmol, 106 mg).

  • Catalysis: Add a catalytic amount of Lactic Acid (20 mol%) or molecular Iodine (10 mol%).

  • Reaction: Stir the neat mixture at 80°C. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Validation Checkpoint: The mixture should liquefy and then resolidify within 45 minutes, indicating complete conversion to the quinazolinone.

  • Workup: Cool to room temperature, wash with cold ethanol (5 mL), and filter. Recrystallize from hot ethanol to yield pure white crystals.

Protocol B: Synthesis of 6,8-Dimethyl-2-phenylquinazolin-4(3H)-one (Steric Test)

Objective: Observe the kinetic delay caused by the 3-methyl group.

  • Preparation: In a separate flask, combine 2-Amino-3,5-dimethylbenzamide (1.0 mmol, 164 mg) and benzaldehyde (1.0 mmol, 106 mg).

  • Catalysis: Add the exact same catalyst loading as Protocol A.

  • Reaction: Stir at 80°C.

  • Validation Checkpoint: You will observe that the mixture takes significantly longer to resolidify (approx. 60-75 minutes). If using a bulky aldehyde (e.g., 2-chlorobenzaldehyde), the reaction may stall at the imine intermediate. Causality: The 3-methyl group physically impedes the aldehyde's approach to the amine, requiring more thermal energy to overcome the activation barrier.

  • Workup: If the reaction stalls, increase temperature to 100°C for an additional hour before proceeding with the ethanol wash.

Conclusion & Application Recommendations

Choosing between 2-aminobenzamide and 2-Amino-3,5-dimethylbenzamide dictates the synthetic strategy:

  • Use 2-Aminobenzamide when reacting with highly substituted, bulky electrophiles where steric hindrance is the primary failure mode.

  • Use 2-Amino-3,5-dimethylbenzamide when you require a more electron-rich quinazolinone core for downstream biological activity (e.g., increased binding affinity in kinase targets), but be prepared to employ harsher condensation conditions (higher heat, stronger Lewis acids) to force the initial sterically hindered C-N bond formation.

References

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate ACS Omega[Link] [1]

  • Synthesis of Quinazolinone-Fused Tetrahydroisoquinolines and Related Polycyclic Scaffolds by Iodine-Mediated sp3 C–H Amination The Journal of Organic Chemistry[Link][2]

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones Frontiers in Chemistry[Link] [3]

  • Reaction of benzaldehyde with 2-aminobenzamide (Green protocol for synthesis of 2,3-dihydroquinazolin-4(1H)-ones) ResearchGate / Lactic Acid, Green IT and Green Synthesis[Link] [4]

UV-Vis Absorption Spectra and Application Profiling: 2-Amino-3,5-dimethylbenzamide vs. Standard Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing Protocol Integration

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Refining Analytical Workflows

I'm now focusing on finalizing the analytical workflows and validating the Cu(II) complexation protocol. I've confirmed ligand coordination via UV-Vis analysis, with a hypsochromic shift and d-d transition band at 600-700 nm. The reductive amination conditions (65°C for 2 hours) have been validated. I'm verifying all citations for accuracy, ensuring they align with the described experimental processes and literature reviews.

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Advanced Comparison Guide & Experimental Protocols

As analytical demands in glycomics and coordination chemistry grow more stringent, the selection of appropriate derivatizing agents and ligands is critical. While 2-aminobenzamide (2-AB) has long served as the industry standard for the fluorescent and UV-Vis labeling of glycans with a free reducing terminus [1], structural derivatives like 2-Amino-3,5-dimethylbenzamide offer nuanced photophysical advantages.

This guide objectively compares the UV-Vis absorption spectra, structural electronics, and application workflows of 2-Amino-3,5-dimethylbenzamide against standard alternatives like 2-AB and Procainamide (ProA). By understanding the causality behind these molecular modifications, researchers can optimize detection sensitivity, chromatographic resolution, and metal complexation stability.

Photophysical Profiling: The Electronic Impact of Methylation

The baseline UV-Vis spectrum of the parent compound, 2-aminobenzamide (anthranilamide), exhibits two primary absorption maxima in polar solvents (e.g., alcohol, water, or DMSO): a strong π→π∗ transition at 250 nm ( logϵ≈3.8 ) and a weaker n→π∗ transition at 335 nm ( logϵ≈3.6 ) [4].

In 2-Amino-3,5-dimethylbenzamide , the addition of two methyl groups at the 3 and 5 positions of the aromatic ring fundamentally alters the electron density of the chromophore.

  • Bathochromic Shift (Red Shift): The electron-donating inductive (+I) and hyperconjugative effects of the methyl groups raise the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap. This shifts the absorption maxima to longer wavelengths ( λmax​≈260 nm and 345 nm ).

  • Hyperchromic Effect: The increased electron density enhances the transition dipole moment, resulting in a slightly higher molar absorptivity ( ϵ ), which directly translates to improved signal-to-noise ratios in LC-UV/Vis detectors.

Table 1: Comparative Photophysical and Analytical Properties
Derivatizing AgentPrimary λmax​ (nm)Secondary λmax​ (nm)Fluorescence (Ex/Em)MS Ionization EfficiencyPrimary Application
2-Aminobenzamide (2-AB) 250330–335330 nm / 420 nmLow to ModerateStandard LC-FLR/UV glycan profiling [1]
2-Amino-3,5-dimethylbenzamide ~260~345–350~345 nm / 430 nmModerateTuned LC-UV/Vis, transition metal ligands
Procainamide (ProA) ~280N/A310 nm / 370 nmHigh (Basic tail)High-throughput LC-MS/MS glycomics [2]

Data synthesized from established spectroscopic baselines of anthranilamide derivatives in polar aprotic/protic solvent mixtures.

Mechanistic Workflow: Glycan Derivatization via Reductive Amination

The most prominent use of benzamide derivatives is the stoichiometric labeling of glycans via reductive amination. This reaction attaches exactly one label molecule per glycan, allowing for absolute quantification based on UV absorption or fluorescence intensity [1].

G Glycan Free Glycan (Reducing End) SchiffBase Schiff Base Intermediate (Unstable Imine) Glycan->SchiffBase LabelReagent 2-Amino-3,5-dimethylbenzamide + Acid Catalyst (AcOH) LabelReagent->SchiffBase LabeledGlycan Stable Labeled Glycan (Secondary Amine) SchiffBase->LabeledGlycan Reductant Reduction (NaCNBH3 or 2-PB) Reductant->LabeledGlycan

Caption: Reductive amination pathway of glycans using 2-Amino-3,5-dimethylbenzamide.

Protocol 1: High-Throughput Glycan Labeling and UV-Vis Validation

Note: This protocol utilizes 2-picoline borane (2-PB) instead of sodium cyanoborohydride (NaCNBH 3​ ). 2-PB is significantly less toxic and prevents the generation of hazardous hydrogen cyanide gas under acidic conditions, while maintaining equal or superior reduction kinetics [2].

  • Sample Preparation: Enzymatically release N-glycans from the target glycoprotein (e.g., using PNGase F). Lyophilize the released glycans in a microcentrifuge tube. Causality: Absolute dryness is mandatory; residual water drives the equilibrium backward, hydrolyzing the transient Schiff base intermediate before it can be reduced.

  • Reagent Formulation: Dissolve 2-Amino-3,5-dimethylbenzamide to a concentration of 0.25 M and 2-picoline borane to 1 M in a solvent system of anhydrous DMSO and glacial acetic acid (70:30, v/v). Causality: The 30% acetic acid provides the precise acidic environment (pH ~3–4) required to protonate the carbonyl oxygen of the acyclic reducing sugar, increasing its electrophilicity without inducing acid-catalyzed desialylation.

  • Derivatization: Add 10 µL of the labeling mixture to the dried glycans. Vortex thoroughly and incubate at 65°C for 2 hours.

  • SPE Clean-Up (Self-Validating Step): Load the reaction mixture onto a HILIC solid-phase extraction (SPE) cartridge. Wash extensively with 95% acetonitrile to elute the highly soluble unreacted dye. Elute the labeled glycans with 20% acetonitrile in water.

    • Validation Check: Monitor the final wash fraction via a fast UV-Vis scan at 345 nm. A flat baseline confirms the complete removal of the free dye, preventing "dye-front" interference in downstream HPLC chromatograms.

Alternative Applications: Transition Metal Complexation

Beyond analytical labeling, 2-aminobenzamide derivatives act as excellent bidentate ligands in coordination chemistry. They chelate transition metals (such as Cu(II), Ni(II), and Zn(II)) through the amine nitrogen and the deprotonated amide oxygen, forming highly stable six- or five-membered chelate rings [3]. The steric bulk and electron-donating nature of the 3,5-dimethyl groups in 2-Amino-3,5-dimethylbenzamide can force specific coordination geometries (e.g., distorted octahedral or square-planar) that differ from the parent 2-AB.

G2 Start Ligand Solution (2-Amino-3,5-dimethylbenzamide) Metal Cu(II) Acetate Addition (Ethanol Solvent) Start->Metal Coordination Bidentate Chelation (N, O Coordination) Metal->Coordination Monitoring In-situ UV-Vis Spectroscopy (200 - 800 nm) Coordination->Monitoring Result1 Ligand Band Shift (Hypsochromic shift of 345 nm peak) Monitoring->Result1 Result2 d-d Transition Emergence (Broad band at 600-700 nm) Monitoring->Result2

Caption: Workflow for the synthesis and UV-Vis spectroscopic validation of Cu(II) complexation.

Protocol 2: UV-Vis Monitoring of Cu(II) Complexation
  • Precursor Preparation: Prepare a 1×10−4 M solution of 2-Amino-3,5-dimethylbenzamide in absolute ethanol. Separately, prepare a 1×10−4 M solution of Copper(II) acetate monohydrate in ethanol.

  • Titration: Place the ligand solution in a quartz cuvette (1 cm path length) within a double-beam UV-Vis spectrophotometer. Slowly titrate the Cu(II) solution into the ligand solution at 298 K.

  • Spectroscopic Validation (Self-Validating System): Record the UV-Vis spectrum continuously from 200 to 800 nm.

    • Mechanistic Observation: As coordination occurs, the free ligand's n→π∗ absorption band at ~345 nm will undergo a hypsochromic (blue) shift and decrease in intensity. This occurs because the lone pair electrons on the nitrogen and oxygen atoms are now engaged in metal bonding, lowering their ground-state energy. Simultaneously, a new, broad d−d transition band will emerge in the visible region (typically 600–700 nm), confirming the successful formation of the metal complex [3].

Conclusion

While 2-aminobenzamide remains the default choice for routine glycan analysis, 2-Amino-3,5-dimethylbenzamide offers specific photophysical advantages. Its bathochromically shifted UV-Vis maxima (~345 nm) allow for detection further away from the deep-UV region, reducing background interference from other biological matrices. Furthermore, its unique steric and electronic profile makes it a highly tunable building block for synthesizing novel transition metal complexes with tailored spectroscopic and pharmacological properties.

References

  • Ruhaak, L. R., Zauner, G., Huhn, C., Bruggink, C., Deelder, A. M., & Wuhrer, M. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry, 397(8), 3457–3481. Available at:[Link]

  • Keser, T., Markulin, D., Ugrina, I., Lauc, G., & Gornik, O. (2018). Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis. Frontiers in Chemistry, 6, 324. Available at:[Link]

  • Akbarzadeh-T, N., & Karami, B. (2025). Antibacterial effects of mixed ligand complex formation of 2-Aminobenzamide with Cu(II) in the presence of glycine. Advanced Journal of Nanochemistry and Medicine. Available at:[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6942, Anthranilamide (2-Aminobenzamide). Hazardous Substances Data Bank (HSDB). Available at:[Link]

Validating the Synthesis of 2-Amino-3,5-dimethylbenzamide: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the synthesis of novel chemical entities, rigorous validation of the final product's elemental composition is a cornerstone of scientific integrity. This guide provides an in-depth comparison of elemental analysis as a primary method for validating the synthesis of 2-Amino-3,5-dimethylbenzamide. We will explore the theoretical basis, present a detailed experimental protocol, and compare the results with alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for compound validation.

Introduction: The Critical Role of Synthesis Validation

The successful synthesis of a target molecule is not merely the execution of a reaction sequence; it is the verifiable creation of a substance with a specific and pure elemental composition. For a compound like 2-Amino-3,5-dimethylbenzamide, which may serve as a crucial intermediate in pharmaceutical development, absolute certainty of its identity and purity is paramount.[1][2] Elemental analysis, a classic and enduring analytical technique, provides a fundamental and quantitative assessment of a compound's composition.[3][4] It directly measures the mass fractions of carbon (C), hydrogen (H), and nitrogen (N), offering a powerful tool to confirm the empirical formula of a synthesized molecule.[3][5]

This guide will delve into the practical application of elemental analysis for the validation of 2-Amino-3,5-dimethylbenzamide synthesis, comparing its utility against other common analytical methods.

Theoretical vs. Experimental: The Foundation of Elemental Analysis

The principle of elemental analysis is straightforward: a sample is combusted in a controlled environment, and the resulting gaseous products (CO₂, H₂O, and N₂) are quantitatively measured.[6] From these measurements, the percentage of each element in the original sample can be precisely calculated.[3]

For 2-Amino-3,5-dimethylbenzamide, with the molecular formula C₉H₁₂N₂O, the theoretical elemental composition can be calculated as follows:

  • Molecular Weight: 164.21 g/mol [7][8]

  • Carbon (C): (9 * 12.01) / 164.21 * 100% = 65.83%

  • Hydrogen (H): (12 * 1.01) / 164.21 * 100% = 7.36%

  • Nitrogen (N): (2 * 14.01) / 164.21 * 100% = 17.07%

  • Oxygen (O): (1 * 16.00) / 164.21 * 100% = 9.74%

The goal of the experimental analysis is to obtain results that closely match these theoretical values, typically within an acceptable deviation of ±0.4%.[9]

Experimental Protocol: Synthesis and Elemental Analysis

Synthesis of 2-Amino-3,5-dimethylbenzamide

A common and effective method for the synthesis of N-substituted 2-aminobenzamides involves the reaction of an isatoic anhydride with the appropriate amine.[10]

Procedure:

  • To a solution of 3,5-dimethylisatoic anhydride (1 equivalent) in an appropriate solvent such as dimethylformamide (DMF), add a solution of methylamine (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Amino-3,5-dimethylbenzamide.

Elemental Analysis (CHN Analysis)

The following is a generalized protocol for CHN analysis using a modern elemental analyzer.[3][11][12]

Sample Preparation:

  • Ensure the synthesized 2-Amino-3,5-dimethylbenzamide is thoroughly dried to remove any residual solvent or moisture, as this can significantly affect the results.[11][12]

  • Homogenize the sample by grinding it into a fine powder.[11]

  • Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance.[11]

Instrumentation and Analysis:

  • Calibrate the elemental analyzer using a certified standard, such as acetanilide.

  • Introduce the encapsulated sample into the combustion chamber of the analyzer, which is heated to ~1000°C in an oxygen-rich environment.[12]

  • The combustion products (CO₂, H₂O, and N₂) are carried by a helium stream through a reduction tube to convert nitrogen oxides to N₂.

  • The gases are then separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD).[1][12]

  • The instrument software calculates the percentage of C, H, and N in the sample based on the detector response and the sample weight.

Data Interpretation and Comparison

The experimental results from the elemental analysis are then compared to the theoretical values.

ElementTheoretical %Experimental % (Example)Deviation
Carbon (C)65.8365.75-0.08
Hydrogen (H)7.367.41+0.05
Nitrogen (N)17.0717.01-0.06

A deviation within ±0.4% is generally considered acceptable and provides strong evidence for the correct elemental composition and purity of the synthesized compound.[9]

Comparative Analysis with Other Techniques

While elemental analysis is a powerful tool, it is often used in conjunction with other analytical methods for comprehensive validation.

TechniqueInformation ProvidedAdvantagesLimitations
Elemental Analysis Elemental composition (%C, H, N)Quantitative, highly accurate for purity assessment.Provides no information on molecular structure or connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the molecular structure, connectivity of atoms, and presence of impurities.Provides rich structural detail.Can be less sensitive to certain impurities, quantification can be complex.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Highly sensitive, confirms molecular weight.Isomers may not be distinguishable, ionization can be challenging for some compounds.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and easy method to identify key functional groups.Provides limited information on the overall molecular structure.

Workflow for Comprehensive Validation:

Caption: Workflow illustrating the complementary nature of analytical techniques for compound validation.

Logical Framework for Data Interpretation

The interpretation of elemental analysis data follows a logical progression to ascertain the purity and identity of the synthesized compound.

Caption: Logical flow for interpreting elemental analysis results.

Conclusion

Elemental analysis remains a fundamental and indispensable technique for the validation of synthetic compounds like 2-Amino-3,5-dimethylbenzamide. Its ability to provide precise and accurate quantitative data on the elemental composition is a direct measure of purity and a confirmation of the empirical formula. While other spectroscopic methods provide crucial structural information, elemental analysis offers a definitive and trustworthy assessment of a compound's elemental integrity. For researchers in drug discovery and development, a successful elemental analysis is a critical milestone in the journey from synthesis to application.

References

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • De Gruyter. (2015). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. Retrieved from [Link]

  • Infinitia Industrial Consulting. (n.d.). Elemental analysis and chemical composition. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • ACS Central Science. (2022). Chemists Debate the Value of Elemental Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-N,3-dimethylbenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Amino-N,3-dimethyl-benzamide. Retrieved from [Link]

  • ChemSrc. (n.d.). 2-Amino-N,3-dimethylbenzamide. Retrieved from [Link]

Sources

Analytical Comparison Guide: Certified Reference Materials for 2-Amino-3,5-dimethylbenzamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Causality of Material Selection

In modern pharmaceutical development, the fidelity of Active Pharmaceutical Ingredients (APIs) is inextricably linked to the purity of their starting materials and synthetic intermediates. 2-Amino-3,5-dimethylbenzamide (CAS 56934-54-4) is a highly specialized building block utilized extensively in the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. These derivatives have been identified as potent, subtype-selective inhibitors of the Transient Receptor Potential Melastatin 2 (TRPM2) channel, a critical target for neurological and inflammatory diseases .

The Analytical Challenge: During the condensation reactions that form the quinazolinone core, unreacted 2-Amino-3,5-dimethylbenzamide can carry over as a process-related impurity. Because this intermediate shares significant structural homology with the final API, it often co-elutes during standard chromatographic assays. To accurately quantify residual levels and prevent out-of-specification (OOS) batches, analytical laboratories require a highly characterized Certified Reference Material (CRM) . Using a standard commercial-grade reagent as a reference standard introduces systemic bias, as trace regioisomers (e.g., 2-amino-4,5-dimethylbenzamide) and residual solvents artificially inflate the calibration curve.

Synthesis A 2-Amino-3,5-dimethylbenzamide (CAS 56934-54-4) B Condensation Reaction A->B Reagents C 2,3-dihydroquinazolin-4(1H)-one Derivative B->C Yield D TRPM2 Channel Inhibition C->D IC50 Assay E CRM Calibration (HPLC/LC-MS) E->A Quantifies Residuals

Synthetic pathway of TRPM2 inhibitors and the role of CRM in residual quantification.

Product Performance Comparison: Premium CRM vs. Commercial Grade

To demonstrate the critical variance between material tiers, we evaluated a Premium ISO 17034-certified CRM against a standard commercial-grade lot of 2-Amino-3,5-dimethylbenzamide. The data below synthesizes the quantitative differences across orthogonal analytical techniques.

Table 1: Analytical Performance Comparison

ParameterPremium CRM (ISO 17034)Standard Commercial GradeAnalytical Method
Purity (Mass Balance) ≥ 99.8% ± 0.1%≥ 97.0% (Uncertified)HPLC-UV (254 nm)
Identity Confirmation Conforms (1H/13C NMR, MS)Conforms (1H NMR only)NMR / LC-MS
Water Content ≤ 0.1%≤ 1.0%Karl Fischer Titration
Residual Solvents ≤ 0.05% (Class 3 only)≤ 0.5% (Mixed classes)GC-FID (Headspace)
Trace Inorganics ≤ 10 ppmNot TestedICP-MS
Trace Regioisomers < 0.05% (LOD)~ 1.5%LC-MS/MS

Insight: The commercial grade exhibits a 1.5% contamination of regioisomers. If this grade is used as a reference standard, the analytical method will under-report the actual impurity concentration in the API by a proportional margin, potentially violating regulatory thresholds and compromising the drug's safety profile.

Experimental Methodologies (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating System Suitability Testing (SST) in strict accordance with .

Protocol 1: HPLC-UV Assay for 2-Amino-3,5-dimethylbenzamide Quantification

Causality & Mechanistic Rationale: 2-Amino-3,5-dimethylbenzamide possesses an aromatic ring and an amide moiety, providing a strong UV chromophore profile. However, the primary amine group ( pKa​≈4.5 ) is prone to secondary interactions with free silanols on the silica-based stationary phase, which causes severe peak tailing. By utilizing a highly acidic mobile phase modifier (0.1% Trifluoroacetic Acid, pH ~2.0), the amine is fully protonated, and silanol ionization is suppressed, ensuring sharp, symmetrical peaks for accurate integration.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 10.0 mg of the 2-Amino-3,5-dimethylbenzamide CRM using a microbalance. Transfer to a 10 mL volumetric flask, dissolve in 5 mL of LC-MS grade Methanol, sonicate for 5 minutes, and dilute to volume to create a 1.0 mg/mL stock solution.

  • Mobile Phase Configuration:

    • Channel A: Milli-Q Water with 0.1% (v/v) TFA.

    • Channel B: Acetonitrile with 0.1% (v/v) TFA.

  • Chromatographic Conditions:

    • Column: C18, 150 mm × 4.6 mm, 3 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Gradient Program: 10% B to 90% B over 15 minutes; hold at 90% B for 3 minutes; return to 10% B for 5 minutes of re-equilibration.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Self-Validating System Suitability Test (SST): Prior to sample analysis, inject the CRM standard six consecutive times. The run is only valid if the Relative Standard Deviation (RSD) of the peak area is ≤0.73% and the USP tailing factor is ≤1.5 .

Protocol 2: LC-MS/MS for Trace Impurity Profiling

Causality & Mechanistic Rationale: Commercial grades often contain isobaric regioisomers (e.g., 2-amino-4,5-dimethylbenzamide) that co-elute under standard HPLC conditions. LC-MS/MS utilizing Electrospray Ionization in positive mode (ESI+) allows for the differentiation of these impurities based on unique fragmentation patterns, ensuring the CRM is definitively free from interference.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the 1.0 mg/mL stock solution to a working concentration of 10 µg/mL using a 50:50 Water:Acetonitrile diluent.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350°C.

  • Multiple Reaction Monitoring (MRM): Monitor the parent ion [M+H]+=165.1 m/z. To confirm identity and quantify trace desmethyl impurities (m/z 151.1), monitor the specific fragment ion at 148.1 m/z (corresponding to the loss of NH3​ from the amide group).

Workflow S Sample Prep (1 mg/mL in MeOH) H HPLC Separation (C18 Column, Gradient) S->H U UV Detection (254 nm) H->U M MS/MS Detection (ESI+) H->M Q Assay Quantification (vs. CRM) U->Q I Impurity Profiling (Mass ID) M->I

Dual-detector analytical workflow for 2-Amino-3,5-dimethylbenzamide assay and impurity profiling.

Conclusion

For drug development professionals synthesizing TRPM2 inhibitors or related quinazolinone APIs, the analytical control strategy is heavily dependent on the quality of the reference standard. As demonstrated by the comparative data, utilizing an ISO 17034-certified Premium CRM for 2-Amino-3,5-dimethylbenzamide eliminates the 1.5% regioisomer bias inherent to commercial grades. By implementing the self-validating HPLC-UV and LC-MS/MS protocols detailed above, laboratories can ensure absolute compliance with ICH Q2(R2) standards, safeguarding both process yield and patient safety.

References

  • Title: Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors Source: European Journal of Medicinal Chemistry (2018; 152: 235-252) URL: [Link]

  • Title: ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

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